DBCO-PEG5-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJSALGAVUYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to DBCO-PEG5-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG5-NHS ester, a key reagent in modern bioconjugation and drug development. This document details the molecule's core components, presents its quantitative data in a structured format, and offers detailed experimental protocols for its use.
Molecular Structure and Core Components
This compound is a heterobifunctional crosslinker that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer with five repeating units (PEG5), and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities makes it a versatile tool for covalently linking molecules in a specific and controlled manner.
-
Dibenzocyclooctyne (DBCO): This is a strained cyclic alkyne that is highly reactive towards azide-functionalized molecules.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4] This bioorthogonality makes it ideal for use in complex biological systems, including live cells.[1] The DBCO group's intrinsic strain is the driving force for its high reactivity with azides, leading to the formation of a stable triazole linkage.
-
Polyethylene Glycol (PEG5): The PEG spacer consists of five repeating ethylene glycol units. This hydrophilic chain enhances the water solubility of the this compound and any molecule it is conjugated to. This property is particularly beneficial in preventing the aggregation of labeled proteins in solution. The flexible nature of the PEG spacer also minimizes steric hindrance, allowing for more efficient conjugation between large biomolecules.
-
N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily and specifically couples with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on aminosilane-coated surfaces. This reaction forms a stable and covalent amide bond and occurs optimally at a neutral to slightly basic pH (typically 7-9).
The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO-PEG5 moiety to a protein or another amine-containing molecule. Subsequently, the DBCO group on the modified molecule can be specifically reacted with an azide-functionalized molecule of interest.
Quantitative Data
The following table summarizes the key quantitative properties of this compound, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C36H43N3O11 | |
| Molecular Weight | 693.74 g/mol | |
| Purity | ≥95% (typically determined by HPLC) | |
| Appearance | Viscous oil or amorphous solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated | |
| CAS Number | 1378531-80-6 |
Experimental Protocols
This compound is a cornerstone reagent for various bioconjugation applications, including protein labeling, antibody-drug conjugate (ADC) development, and surface modification. The following sections provide detailed methodologies for its use.
General Protocol for Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein containing primary amines, followed by a subsequent click chemistry reaction with an azide-functionalized molecule.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
-
Labeling of Protein with this compound:
-
Add a 20- to 30-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20%.
-
Incubate the reaction mixture at room temperature for 60 minutes with gentle stirring.
-
Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.
-
-
Purification of DBCO-labeled Protein:
-
Remove the excess, unreacted this compound and quenching buffer using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
-
To the purified DBCO-labeled protein, add the azide-containing molecule. A 5- to 10-fold molar excess of the azide molecule is generally recommended.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Final Purification and Characterization:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-containing molecule.
-
Characterize the final conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE, SEC-HPLC, and mass spectrometry.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general workflow for the synthesis of an ADC using this compound. This process involves the modification of an antibody with the DBCO linker, followed by conjugation to an azide-functionalized cytotoxic drug.
Procedure:
-
Antibody Modification with this compound:
-
Follow the protein labeling protocol described in section 3.1 to conjugate this compound to the antibody. The molar excess of the linker may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Conjugation to Azide-Functionalized Drug:
-
Prepare a stock solution of the azide-functionalized cytotoxic drug in a suitable solvent.
-
Add the azide-drug to the purified DBCO-labeled antibody. The molar equivalent of the drug will depend on the desired DAR.
-
Incubate the reaction mixture under optimized conditions (time and temperature) to facilitate the SPAAC reaction.
-
-
Purification and Analysis of the ADC:
-
Purify the resulting ADC from unreacted drug and other impurities using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).
-
Characterize the ADC to determine its purity, DAR, and in vitro potency.
-
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Reaction scheme of a two-step bioconjugation using this compound.
Caption: Experimental workflow for protein bioconjugation with this compound.
References
A Technical Guide to DBCO-PEG5-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of DBCO-PEG5-NHS ester, a key reagent in bioconjugation and drug development. This document details experimental protocols and presents quantitative data in a clear, accessible format to support your research and development endeavors.
Core Chemical Properties and Specifications
This compound is a heterobifunctional linker that contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The DBCO group facilitates copper-free click chemistry, a bioorthogonal reaction, by reacting with azide-functionalized molecules.[1][2] The NHS ester enables covalent bond formation with primary amines, such as those found on the side chains of lysine residues in proteins.[3][4]
The molecule incorporates a polyethylene glycol (PEG) spacer (PEG5), which enhances its hydrophilicity and water solubility.[1] This PEG linker also provides a flexible connection, minimizing steric hindrance during conjugation.
Quantitative Data Summary
| Property | Specification |
| Molecular Weight | 693.74 g/mol |
| Chemical Formula | C₃₆H₄₃N₃O₁₁ |
| Purity | >95% (typically analyzed by HPLC) |
| Appearance | Viscous oil or amorphous solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. Use anhydrous solvents and avoid moisture. |
| Reactivity | DBCO group: Reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC). NHS ester: Reacts with primary amines at pH 7-9 to form a stable amide bond. |
Bioconjugation Workflow
The primary application of this compound is in the two-step bioconjugation of molecules. This process first involves the labeling of a biomolecule containing primary amines with the DBCO moiety, followed by a copper-free click chemistry reaction with an azide-functionalized molecule of interest.
References
An In-depth Technical Guide to Bioconjugation with DBCO-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical application of DBCO-PEG5-NHS ester, a trifunctional linker revolutionizing the field of bioconjugation. We will delve into the chemistry of its reactive moieties, the role of its spacer arm, and provide detailed protocols for its use in creating precisely engineered biomolecular conjugates.
Introduction to this compound: A Molecule of Precision
This compound is a powerful heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. It incorporates three key functional elements:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for initial conjugation to proteins, antibodies, or other amine-containing molecules.
-
Dibenzocyclooctyne (DBCO): A strained alkyne for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and bioorthogonal "click chemistry" reaction.
-
Polyethylene Glycol (PEG) Spacer (PEG5): A hydrophilic five-unit PEG chain that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.
This unique combination of features allows for the creation of stable and well-defined bioconjugates with a high degree of control over the conjugation process.
The Core Mechanism of Action
The utility of this compound lies in its two distinct and orthogonal reaction chemistries, enabling a controlled, two-step labeling process.
Step 1: Amine Acylation via the NHS Ester
The first step involves the reaction of the NHS ester moiety with primary amines (-NH₂) present on the target biomolecule, such as the side chain of lysine residues or the N-terminus of a protein.[1] This reaction proceeds via a nucleophilic acyl substitution, forming a stable and covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[2]
The efficiency of this amine acylation is highly pH-dependent. The optimal pH range for the reaction is typically between 7.2 and 8.5.[3] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[3]
Step 2: Bioorthogonal Ligation via DBCO-Azide Click Chemistry
Once the biomolecule is functionalized with the DBCO group, it is ready for the second step: the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the specific and rapid ligation of the DBCO group with a molecule containing an azide (-N₃) moiety.[4]
The driving force for this reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures and in aqueous environments without the need for a cytotoxic copper(I) catalyst. The result is a stable triazole linkage.
The bioorthogonal nature of this reaction is a key advantage; DBCO and azide groups are essentially inert to the vast array of functional groups present in biological systems, ensuring highly specific conjugation with minimal off-target reactions.
The Role of the PEG5 Spacer
The inclusion of a five-unit polyethylene glycol (PEG) spacer is not merely a linker; it plays a crucial role in the overall performance of the bioconjugate. The key advantages of the PEG5 spacer include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the DBCO-functionalized biomolecule, which can be particularly beneficial when working with hydrophobic DBCO moieties, helping to prevent aggregation.
-
Reduced Steric Hindrance: The flexible PEG spacer provides a significant distance between the biomolecule and the reactive DBCO group, minimizing steric hindrance and allowing for more efficient reaction with the azide-containing molecule.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life and reduced renal clearance.
Quantitative Data for Bioconjugation
The efficiency of bioconjugation reactions using this compound is influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.5 | 4 | 10 minutes | |
| 8.0 | Room Temperature | ~3.5 hours | |
| 8.5 | Room Temperature | ~3 hours | |
| 9.0 | Room Temperature | ~2 hours |
Table 2: Second-Order Rate Constants for DBCO-Azide Reactions
| DBCO Derivative | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature | |
| PEG-DBCO | Peptide with Azidoamino Acid | 0.34 | HBS buffer (pH 7.4), 25°C | |
| Cyclooctyne | 8-Azidoadenosine | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the initial step of functionalizing a protein with a DBCO moiety.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification system
Procedure:
-
Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein sample (0.5–5 mg/mL). The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography. The purified DBCO-labeled protein can be stored at -20°C for up to a month.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the second step of conjugating the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Add the azide-containing molecule to the purified DBCO-labeled protein solution. A 2- to 4-fold molar excess of the azide-containing molecule is typically recommended.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at approximately 309 nm.
-
Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).
-
Characterization: Characterize the final conjugate to determine the degree of labeling and purity using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its trifunctional design, combining the specificity of NHS ester chemistry, the bioorthogonality of copper-free click chemistry, and the beneficial properties of a PEG spacer, enables the creation of highly defined and functional bioconjugates. By understanding the underlying mechanisms of action and following optimized experimental protocols, scientists can leverage this reagent to advance their research in areas ranging from basic biological discovery to the development of novel therapeutics and diagnostics.
References
The Pivotal Role of the PEG5 Spacer in DBCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the development of highly efficient and biocompatible linker technologies is paramount for the creation of advanced therapeutics and diagnostics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the most prominent tools in this field is the dibenzocyclooctyne (DBCO) group, which enables copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC). The incorporation of a polyethylene glycol (PEG) spacer, specifically a five-unit PEG (PEG5), into DBCO linkers has emerged as a critical design element. This technical guide provides a comprehensive examination of the multifaceted role of the PEG5 spacer in DBCO linkers, detailing its impact on physicochemical properties, and providing actionable experimental protocols and conceptual workflows.
The Core Functions of the PEG5 Spacer
The inclusion of a PEG5 spacer in DBCO linkers imparts several advantageous properties that address key challenges in the development of bioconjugates. These benefits primarily revolve around improving the overall performance and developability of the resulting molecules.
Enhanced Hydrophilicity and Solubility: A primary function of the PEG5 spacer is to increase the aqueous solubility of the DBCO linker and the subsequent bioconjugate.[1][2] Many potent cytotoxic payloads used in ADCs and small molecule inhibitors in PROTACs are inherently hydrophobic, which can lead to aggregation and difficulties in handling and formulation in aqueous buffers. The hydrophilic nature of the five ethylene glycol units in the PEG5 spacer helps to counteract this hydrophobicity, thereby improving solubility and reducing the propensity for aggregation.[1][3]
Reduced Steric Hindrance: The PEG5 spacer introduces a flexible and extended connection between the DBCO moiety and the molecule to which it is attached. This spatial separation minimizes steric hindrance, which can be crucial for efficient conjugation.[3] By extending the reactive DBCO group away from the surface of a large biomolecule like an antibody, it becomes more accessible to its azide-functionalized binding partner, potentially leading to faster reaction kinetics and higher conjugation yields.
Improved Pharmacokinetics: PEGylation is a well-established strategy to favorably modulate the pharmacokinetic (PK) profile of therapeutic molecules. The hydrophilic PEG5 spacer can create a hydration shell around the bioconjugate, which can help to reduce non-specific uptake by the reticuloendothelial system. This can lead to a longer circulation half-life, reduced clearance, and potentially improved accumulation at the target site. While the effect is generally more pronounced with longer PEG chains, even short PEG spacers can contribute to improved PK properties.
Enhanced Stability: The PEG spacer can contribute to the overall stability of the bioconjugate by sterically shielding the linker and payload from enzymatic degradation. This can be particularly important for ADCs, where premature cleavage of the linker in systemic circulation can lead to off-target toxicity.
Quantitative Data on the Impact of Short PEG Spacers
Direct quantitative comparisons of DBCO linkers with and without a PEG5 spacer are not extensively available in the public domain. However, studies on linkers with short PEG chains (PEG2, PEG3, PEG4, and PEG8) provide valuable insights into the expected impact of a PEG5 spacer.
Impact on Hydrophilicity
The hydrophilicity of a molecule can be estimated by its distribution coefficient (logD), where a more negative value indicates higher hydrophilicity. The following table summarizes the effect of short PEG spacers on the logD of a peptide conjugate.
| Conjugate | Spacer Length | logD Value | Reference |
| 68Ga-NOTA-PEG2 -RM26 | 2 | -2.27 ± 0.07 | |
| 68Ga-NOTA-PEG3 -RM26 | 3 | -2.48 ± 0.05 | |
| 68Ga-NOTA-PEG4 -RM26 | 4 | -2.44 ± 0.05 | |
| 68Ga-NOTA-PEG6 -RM26 | 6 | -2.50 ± 0.09 | |
| Table 1: Effect of PEG spacer length on the hydrophilicity (logD) of a 68Ga-labeled bombesin antagonist. A general trend of increasing hydrophilicity (more negative logD) is observed with increasing PEG length. |
Impact on Pharmacokinetics
The following table presents pharmacokinetic data for PSMA inhibitors with different PEG spacer lengths, demonstrating the influence on tumor uptake and renal clearance.
| Radiotracer | Spacer Length | Tumor Uptake (%ID/g at 60 min) | Renal Uptake (%ID/g at 30 min) | Reference |
| [68Ga]Ga-Flu-1 | None | 39.28 ± 3.25 | High (serves as baseline) | |
| [68Ga]Ga-PP4-WD | 4 | 27.43 ± 1.81 | ~10-fold less than baseline | |
| [68Ga]Ga-PP8-WD | 8 | 15.21 ± 3.33 | ~5-fold less than baseline | |
| Table 2: Impact of PEG4 and PEG8 spacers on the in vivo tumor uptake and renal clearance of 68Ga-labeled PSMA inhibitors. The data indicates that while tumor uptake may be slightly reduced with PEGylation, renal clearance is significantly improved. |
Experimental Protocols
The following are detailed methodologies for the conjugation of a DBCO-PEG5-NHS ester to an antibody and the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Protocol 1: Conjugation of this compound to an Antibody
Objective: To covalently attach the DBCO-PEG5 moiety to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody of interest (in a buffer free of primary amines, such as PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette with an appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as dialysis against PBS or using an antibody cleanup kit.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO-PEG5 linker and quenching agent by SEC or dialysis.
-
For SEC, equilibrate the column with PBS, pH 7.4, and elute the conjugate.
-
For dialysis, perform against PBS, pH 7.4, with multiple buffer changes.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate the DBCO-labeled antibody with an azide-containing molecule.
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled antibody with a 1.5- to 5-fold molar excess of the azide-containing molecule in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time may vary depending on the specific reactants.
-
-
Purification:
-
Purify the resulting bioconjugate to remove the unreacted azide-containing molecule using an appropriate method such as SEC.
-
-
Analysis:
-
Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm the successful conjugation and assess the purity of the product.
-
Mandatory Visualizations
PROTAC Design and Synthesis Workflow
Caption: A logical workflow for the design and synthesis of a PROTAC using a DBCO-PEG5 linker.
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: The mechanism of action for an ADC utilizing a DBCO-PEG5 linker.
Conclusion
The PEG5 spacer is a critical component in modern DBCO linkers, offering a multitude of benefits that enhance the performance and developability of complex bioconjugates. Its ability to increase hydrophilicity, reduce steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for researchers and drug developers. While direct quantitative data for the PEG5 spacer can be inferred from studies on similar short PEG chains, the qualitative advantages are well-established. The provided experimental protocols and workflows serve as a practical guide for the implementation of DBCO-PEG5 linkers in the synthesis of next-generation therapeutics and research tools. As the field of bioconjugation continues to evolve, the rational design of linkers, including the strategic use of PEG spacers, will remain a cornerstone of innovation.
References
An In-depth Technical Guide to DBCO-PEG5-NHS Ester for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-PEG5-NHS ester, a key reagent in copper-free click chemistry, detailing its mechanism of action, applications, and experimental protocols.
Introduction to this compound
This compound is a heterobifunctional crosslinker that serves as a critical tool for the covalent labeling and conjugation of biomolecules.[1][2] It possesses two key functional groups: a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester.[3] The DBCO moiety facilitates copper-free click chemistry, a bioorthogonal reaction, through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[4][5] The NHS ester group, on the other hand, reacts specifically with primary amines, such as those found on the side chains of lysine residues in proteins.
A polyethylene glycol (PEG) spacer with five repeating units (PEG5) links the DBCO and NHS ester groups. This hydrophilic spacer enhances the water solubility of the reagent and the resulting conjugate, which helps to reduce aggregation, particularly of labeled proteins in solution. The flexibility and length of the PEG spacer also minimize steric hindrance, allowing for efficient conjugation to biomolecules.
The principal advantage of using DBCO-based reagents is the elimination of the need for a cytotoxic copper catalyst, which is required in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes copper-free click chemistry highly suitable for applications involving living cells and in vivo studies.
Mechanism of Action
The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions: the reaction of the NHS ester with primary amines and the copper-free click reaction of the DBCO group with azides.
NHS Ester Reaction with Primary Amines
The NHS ester is a reactive group that readily forms a stable amide bond with primary amines under physiological to slightly alkaline conditions (pH 7-9). The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is highly efficient for labeling proteins and other biomolecules containing accessible primary amine groups.
Copper-Free Click Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once a biomolecule is labeled with the DBCO group, it can be conjugated to a second molecule containing an azide group through SPAAC. This reaction is a type of [3+2] cycloaddition that is driven by the ring strain of the cyclooctyne ring in the DBCO moiety. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The result is a stable triazole linkage formed between the two molecules.
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 693.74 g/mol | |
| Chemical Formula | C₃₆H₄₃N₃O₁₁ | |
| Appearance | Viscous oil or amorphous solid | |
| Purity | >95% (HPLC) | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | |
| Storage | -20°C, desiccated |
Reaction Parameters
| Parameter | Recommended Condition | Reference(s) |
| NHS Ester Reaction pH | 7.2 - 8.5 | |
| NHS Ester Reaction Time | 0.5 - 4 hours at RT or 4°C | |
| SPAAC Reaction Temperature | 4 - 37°C | |
| SPAAC Reaction Time | < 12 hours |
Stability of NHS Ester
The primary competing reaction for the NHS ester is hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 8.0 | Room Temperature | 210 minutes | |
| 8.5 | Room Temperature | 180 minutes | |
| 9.0 | Room Temperature | 125 minutes |
Experimental Protocols
This section provides a detailed protocol for the labeling of an antibody with this compound and subsequent conjugation to an azide-modified molecule.
Materials
-
Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system
-
Azide-modified molecule for conjugation
Experimental Workflow
Detailed Procedure
Step 1: Preparation of Reagents
-
Antibody Preparation :
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or desalting into an appropriate buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5).
-
-
This compound Stock Solution :
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Step 2: Antibody Labeling
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar excess may need to be determined empirically.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.
Step 3: Quenching the Reaction
-
Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 5-15 minutes at room temperature.
Step 4: Purification of the DBCO-Labeled Antibody
-
Remove the excess, unreacted this compound and the NHS byproduct using a desalting spin column or size-exclusion chromatography. Follow the manufacturer's protocol for the chosen purification method.
Step 5: Copper-Free Click Conjugation
-
Mix the purified DBCO-labeled antibody with the azide-modified molecule. A 1.5- to 3-fold molar excess of the DBCO-labeled antibody to the azide-modified molecule is often recommended, but this can be adjusted based on the specific application.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
Step 6: Characterization of the Conjugate
-
The final conjugate can be characterized by various methods, including:
-
SDS-PAGE : To confirm the increase in molecular weight upon conjugation.
-
Mass Spectrometry : For precise mass determination of the conjugate.
-
UV-Vis Spectroscopy : To determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm).
-
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs) : For targeted delivery of cytotoxic drugs to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras) : In the synthesis of these molecules that induce targeted protein degradation.
-
Bioconjugation : For linking proteins, peptides, and other biomolecules.
-
Diagnostics and Imaging : In the development of targeted imaging agents.
-
Vaccine Development : To facilitate the conjugation of antigens to carriers, enhancing the immune response.
-
Material Science : For the modification of surfaces to improve their biocompatibility and functionality.
Signaling Pathway Diagram Example
This compound can be used to label antibodies that target specific cell surface receptors, enabling the study of signaling pathways. For example, an antibody targeting a receptor tyrosine kinase (RTK) can be labeled and then used to visualize receptor trafficking or to deliver a therapeutic agent.
This guide provides a foundational understanding of this compound and its application in copper-free click chemistry. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Reactivity of DBCO-PEG5-NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimidyl ester (DBCO-PEG5-NHS ester) with primary amines. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, enabling the precise and stable linkage of molecules for applications ranging from targeted drug delivery and immunoassays to advanced imaging techniques. This document details the underlying chemistry, reaction kinetics, experimental protocols, and critical parameters for successful conjugation.
Introduction to this compound
This compound is a versatile chemical tool comprised of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological media without interfering with native biochemical processes.
-
Polyethylene Glycol (PEG5): A five-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with biomolecules that are prone to aggregation.[1][2] The flexible PEG chain also minimizes steric hindrance between the conjugated molecules, allowing for better accessibility of binding sites.[1][2]
-
N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive functional group. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[]
This dual functionality allows for a two-step conjugation strategy. First, the NHS ester is used to attach the DBCO moiety to a primary amine-containing molecule. Subsequently, the DBCO group is available for a highly specific click reaction with an azide-functionalized molecule.
Reactivity with Primary Amines: The Amide Bond Formation
The core of the utility of this compound lies in its efficient reaction with primary amines to form a chemically stable amide bond. This reaction is a nucleophilic acyl substitution.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the N-hydroxysuccinimide (NHS) group is eliminated as a good leaving group. This results in the formation of a stable amide bond between the DBCO-PEG5 linker and the target molecule.
dot
Caption: Reaction mechanism of this compound with a primary amine.
Reaction Kinetics and Efficiency
The reaction between an NHS ester and a primary amine is generally rapid, often reaching completion within 30 to 120 minutes at room temperature or 4°C. However, the efficiency of the reaction is influenced by several factors, most notably pH.
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of a non-reactive carboxylic acid. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.
| Parameter | Condition | Effect on Reaction | Citation |
| pH | 7.2 - 8.5 | Optimal range for efficient amine reaction. | |
| > 8.5 | Increased rate of NHS ester hydrolysis. | ||
| < 7.0 | Protonation of primary amines reduces their nucleophilicity. | ||
| Temperature | 4°C | Slower reaction rate, but reduced hydrolysis. | |
| Room Temperature (20-25°C) | Faster reaction rate, but increased hydrolysis. | ||
| Reactant Concentration | High protein/amine concentration | Favors aminolysis over hydrolysis. | |
| Low protein/amine concentration | Hydrolysis becomes a more significant competing reaction. | ||
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Essential to avoid reaction with buffer components. | |
| Buffers containing primary amines (e.g., Tris, Glycine) | Not recommended as they will compete with the target amine. |
Quantitative Data on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Citation |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.6 | 4°C | 10 minutes |
It is important to note that the rate of aminolysis on a surface can be significantly lower than the rate of hydrolysis. Therefore, for surface functionalization, optimizing conditions to favor the amine reaction is critical.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to various biomolecules. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific applications.
General Experimental Workflow
dot
References
Navigating the Solubility of DBCO-PEG5-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape relies heavily on the precise and efficient linking of molecules. Among the arsenal of tools available, DBCO-PEG5-NHS ester has emerged as a critical reagent for copper-free click chemistry applications. Its structure, featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, makes it a versatile linker. However, achieving optimal performance with this reagent is intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and common aqueous buffers, equipping researchers with the knowledge to design and execute their experiments with confidence.
Understanding the Solubility Profile
The solubility of this compound is a tale of two moieties. The large, hydrophobic DBCO group inherently limits its aqueous solubility. To counteract this, a five-unit PEG spacer is incorporated into the molecule. This hydrophilic chain significantly enhances its solubility in aqueous environments, a critical feature for most biological applications.
Solubility in Organic Solvents
DMSO is a highly effective solvent for this compound, capable of dissolving it at high concentrations. This makes DMSO an ideal choice for preparing concentrated stock solutions.
Solubility in Aqueous Buffers
While the PEG spacer imparts water solubility, the overall solubility in aqueous buffers is still limited compared to organic solvents. Generally, DBCO-PEG-NHS esters are considered soluble in aqueous solutions, but this is dependent on the specific buffer composition and pH. The hydrophilic PEG spacer not only improves water solubility but also helps to reduce aggregation of labeled proteins in solution[1][2][3]. For a similar compound, DBCO-PEG4-NHS ester, a solubility of up to 1.5 mM in aqueous buffers has been reported. Another source indicates a solubility of 10 mg/mL for a general "DBCO PEG NHS" in water[4].
Quantitative Solubility Data
To facilitate experimental design, the following table summarizes the available quantitative solubility data for this compound and related compounds.
| Solvent/Buffer | Compound | Concentration | Notes | Source(s) |
| DMSO | This compound | 80 mg/mL (115.32 mM) | Sonication is recommended to aid dissolution. | [4] |
| Aqueous Buffers | DBCO-PEG4-NHS ester | Up to 1.5 mM | This provides an estimate for the PEG5 analogue. | |
| Water | DBCO PEG NHS | 10 mg/mL | This is for a general DBCO PEG NHS, not specific to the PEG5 variant. | |
| Organic Solvents | This compound | Soluble | Qualitatively described as soluble in DMF, DCM, THF, and Chloroform. |
Experimental Protocols
The following protocols provide standardized methods for preparing solutions of this compound for use in bioconjugation experiments.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound to achieve the target concentration (e.g., 80 mg/mL).
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, sonicate the solution for short intervals to aid dissolution.
-
Store the stock solution at -20°C or -80°C in a desiccated environment. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of a DMSO stock solution into an aqueous buffer for immediate use in a labeling reaction. It is the most common method for utilizing this compound in biological applications.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at the desired pH (typically 7.2-8.5 for NHS ester reactions)
-
Pipettes
Procedure:
-
Thaw the concentrated DMSO stock solution of this compound.
-
Determine the final concentration of the this compound required for your experiment.
-
Add the appropriate volume of the DMSO stock solution to the aqueous reaction buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Gently mix the solution immediately after adding the DMSO stock.
-
Ensure that the final concentration of DMSO in the reaction mixture is kept to a minimum (typically <10%) to avoid any detrimental effects on the biological sample (e.g., protein denaturation).
-
Use the freshly prepared working solution immediately for your conjugation reaction.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility and preparing solutions of a chemical compound like this compound for experimental use.
Caption: Logical workflow for assessing solubility and preparing solutions.
Signaling Pathways and Experimental Workflows
While this compound is a tool for bioconjugation and does not directly participate in signaling pathways, it is instrumental in creating probes to study such pathways. The experimental workflow for a typical bioconjugation experiment using this reagent is outlined below.
Caption: Workflow for labeling an amine-containing molecule.
By understanding the solubility characteristics and following the appropriate protocols, researchers can effectively utilize this compound to advance their research in drug development, diagnostics, and fundamental biological studies.
References
A Technical Guide to the Storage and Stability of DBCO-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive storage and stability guidelines for DBCO-PEG5-NHS ester, a critical heterobifunctional linker used in bioconjugation, drug delivery, and diagnostics. Understanding the chemical liabilities of both the N-hydroxysuccinimide (NHS) ester and the dibenzocyclooctyne (DBCO) moieties is paramount for ensuring the reproducibility and success of conjugation strategies.
Core Principles of this compound Stability
This compound is a molecule with two distinct reactive groups, each with its own stability profile. The NHS ester is susceptible to hydrolysis, while the strained alkyne of the DBCO group can undergo oxidation or react with certain nucleophiles. The polyethylene glycol (PEG) spacer enhances solubility but can also influence the reactivity and stability of the terminal groups.
The NHS Ester: A Race Against Hydrolysis
The primary degradation pathway for the NHS ester is hydrolysis, a reaction that competes with the desired aminolysis (reaction with primary amines).[][2][3] The rate of hydrolysis is highly dependent on pH, temperature, and buffer composition.[4][5] In aqueous solutions, the NHS ester is cleaved, yielding an unreactive carboxylic acid and N-hydroxysuccinimide. This process is irreversible and renders the linker incapable of reacting with its target amine.
The DBCO Group: Maintaining "Click" Reactivity
The DBCO group is essential for copper-free click chemistry, officially known as strain-promoted alkyne-azide cycloaddition (SPAAC). While generally stable, the DBCO group can lose its reactivity over time, primarily through oxidation and reaction with water, especially when stored improperly. It is crucial to avoid exposure to strong oxidizing agents and azide-containing buffers during storage and handling of the DBCO-functionalized molecule.
Recommended Storage and Handling
Proper storage and handling are critical to maximize the shelf-life and performance of this compound.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature. Some suppliers suggest storage at -10°C. | Minimizes both NHS ester hydrolysis and DBCO group degradation. |
| Environment | Store in a desiccated, light-protected container. | NHS esters are moisture-sensitive. Protecting from light minimizes potential photo-degradation. |
| Form | Solid form is more stable than solutions. | Reduces mobility of reactants and slows degradation pathways. |
| Solvents | For reconstitution, use anhydrous, amine-free organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). | Prevents premature hydrolysis of the NHS ester. |
Handling Best Practices
-
Work Quickly: Once reconstituted, use the this compound solution promptly to minimize hydrolysis.
-
Avoid Contamination: Use clean, dry equipment and high-purity, anhydrous solvents.
-
Buffer Selection: For conjugation reactions, use amine-free buffers at a pH range of 7.2-8.5. Common choices include phosphate-buffered saline (PBS), HEPES, or borate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
-
Quenching: After the desired reaction time, quench any unreacted NHS ester with an excess of a primary amine-containing buffer, such as Tris or glycine, to prevent non-specific labeling of other components in the sample.
Stability Data and Degradation Pathways
While specific kinetic data for this compound is not extensively published, the stability can be inferred from the behavior of its constituent functional groups.
Table of NHS Ester Hydrolysis Half-life
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 8.0 | Room Temperature | 210 minutes (for a porphyrin-NHS ester) |
| 8.5 | Room Temperature | 180 minutes (for a porphyrin-NHS ester) |
| 9.0 | Room Temperature | 125 minutes (for a porphyrin-NHS ester) |
Degradation Pathways
The primary degradation pathways for this compound are the hydrolysis of the NHS ester and the degradation of the DBCO group.
Experimental Protocols for Stability Assessment
To ensure optimal performance, researchers can perform in-house stability tests. Below are generalized protocols for assessing the stability of the NHS ester and DBCO functionalities.
Protocol: Assessing NHS Ester Hydrolysis via HPLC
This experiment monitors the disappearance of the active NHS ester over time in an aqueous buffer.
Materials:
-
This compound
-
Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Anhydrous DMSO
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Initiate the hydrolysis reaction by diluting the stock solution into the aqueous buffer to a final concentration of 1 mg/mL.
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
Inject samples at regular time intervals (e.g., every 30 minutes for 4 hours).
-
Monitor the chromatograms at a wavelength where both the active ester and the hydrolyzed product can be detected (e.g., 260 nm for the NHS byproduct or a wavelength specific to the DBCO group).
-
Quantify the peak area of the this compound at each time point to determine the rate of hydrolysis.
Protocol: Functional Assessment of DBCO Stability via a "Click" Reaction
This experiment evaluates the ability of the stored this compound to participate in a copper-free click reaction.
Materials:
-
Stored this compound (and a fresh, control sample if available)
-
An azide-containing fluorescent dye (e.g., Azide-Fluor 488)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Fluorometer or fluorescence plate reader
Methodology:
-
Prepare stock solutions of the stored and fresh this compound in anhydrous DMSO.
-
Prepare a stock solution of the azide-containing fluorescent dye in DMSO.
-
In a reaction vessel, combine the this compound solution and the azide-dye solution in the reaction buffer. A molar excess of the azide dye is recommended.
-
Incubate the reaction mixture at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence intensity of the reaction mixture. The formation of the triazole product often results in a change in the fluorescence properties of the dye, which can be correlated with the reactivity of the DBCO group.
-
Compare the fluorescence signal generated using the stored this compound to that of the fresh sample to assess any loss of reactivity.
Conclusion
The stability of this compound is a critical factor for successful bioconjugation. By adhering to strict storage and handling protocols, researchers can minimize the degradation of both the NHS ester and the DBCO functionalities. The primary concerns are the hydrolysis of the NHS ester, which is accelerated by moisture and alkaline pH, and the potential degradation of the DBCO group over time. For applications requiring high efficiency and reproducibility, it is recommended to use the reagent promptly after reconstitution and to consider in-house stability assessments for long-term studies.
References
DBCO-PEG5-NHS ester molecular weight and formula
An In-depth Technical Guide to DBCO-PEG5-NHS Ester: Properties and Applications
For researchers, scientists, and drug development professionals, this compound is a pivotal tool in the realm of bioconjugation and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application, and a visual representation of the experimental workflow.
Core Properties of this compound
Dibenzocyclooctyne (DBCO) reagents are instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The this compound combines the highly reactive DBCO group with a hydrophilic polyethylene glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This trifunctional composition makes it an ideal linker for attaching biomolecules to various substrates. The PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester allows for covalent conjugation to primary amines, such as those found on the lysine residues of proteins.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃₆H₄₃N₃O₁₁ | [1][2][3][4][5] |
| Molecular Weight | 693.74 g/mol |
Experimental Protocol: Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with this compound. This process is often the first step in preparing a protein for subsequent conjugation to an azide-containing molecule via copper-free click chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 0.5-5 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Reaction tubes.
-
Centrifuge.
Procedure:
-
Reagent Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.
-
-
Protein Preparation :
-
Ensure the protein solution is in a buffer free of primary amines (e.g., Tris) that would compete with the labeling reaction. PBS at pH 7.2-7.4 is a suitable buffer.
-
-
Labeling Reaction :
-
Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Gently mix the reaction solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to maintain protein stability and solubility.
-
Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, or for 2 hours at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction :
-
To stop the labeling reaction, add a small volume of 1 M Tris-HCl, pH 8.0. This will quench any unreacted NHS ester.
-
Incubate for an additional 5-15 minutes at room temperature.
-
-
Purification of the DBCO-Labeled Protein :
-
Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with an appropriate buffer, such as PBS, pH 7.4. Follow the manufacturer's instructions for the specific desalting column used.
-
The purified DBCO-labeled protein is now ready for the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-containing molecule.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protein labeling process using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes: High-Efficiency Protein Labeling with DBCO-PEG5-NHS Ester for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is fundamental to a wide range of applications in biological research and drug development, from elucidating cellular signaling pathways to the creation of targeted therapeutics like antibody-drug conjugates (ADCs). Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a highly specific and biocompatible method for covalently linking molecules in complex biological environments. The DBCO-PEG5-NHS ester is a key reagent in this field, enabling the straightforward attachment of a dibenzocyclooctyne (DBCO) moiety to proteins via reaction with primary amines, such as the lysine residues on the protein surface. This application note provides a detailed protocol for protein labeling with this compound, summarizes key quantitative data, and illustrates relevant experimental workflows and signaling pathways.
The this compound features a hydrophilic polyethylene glycol (PEG) spacer that enhances the solubility of the labeled protein and minimizes steric hindrance, thereby facilitating subsequent "click" reactions with azide-tagged molecules.[1][2][3] This protocol is designed to be broadly applicable to a variety of proteins, including antibodies, and can be adapted for specific research needs.
Quantitative Data Summary
The efficiency of protein labeling with this compound, often expressed as the Degree of Labeling (DOL), is a critical parameter that can be influenced by several factors, most notably the molar ratio of the DBCO reagent to the protein. The following table summarizes quantitative data on the effect of the molar excess of DBCO-NHS ester on the labeling of antibodies, providing a guideline for optimizing conjugation reactions.
| Molar Excess of DBCO-NHS Ester to Antibody | Resulting Average Degree of Labeling (DOL) | Subsequent Click Reaction Yield | Notes |
| 1:1 | ~1.1 | Low | A low molar excess results in a low degree of labeling. |
| 2:1 | ~1.8 | Moderate | Increasing the molar excess improves the DOL. |
| 3:1 | ~2.5 | High | A 3-fold molar excess provides a good balance of labeling and yield. |
| 5:1 | ~3.5 | Highest | Optimal for achieving a high degree of labeling and subsequent click reaction yield. |
| 7:1 | ~4.2 | High | Further increases in molar excess lead to higher DOL. |
| >10:1 | >5.0 | Decreased | High molar excess can lead to protein precipitation and reduced click reaction yield.[4] |
Note: The optimal DOL can vary depending on the specific protein and its intended application. For antibodies, a DOL between 2 and 10 is often considered ideal. It is recommended to perform small-scale optimization experiments to determine the best molar ratio for your specific protein and application.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Zeba™ Spin Desalting Columns or equivalent)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to the table above). A 10- to 40-fold molar excess is a common starting point.[5]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
The DOL can be determined by measuring the absorbance of the purified, labeled protein at 280 nm (for the protein) and 309 nm (for the DBCO group).
-
The concentration of the DBCO moiety can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.
-
The protein concentration is determined from the absorbance at 280 nm, correcting for the contribution of the DBCO group at this wavelength.
-
DOL = (moles of DBCO) / (moles of protein).
-
-
Storage:
-
Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow: Labeling of Cell Surface Glycoproteins
This workflow illustrates the process of labeling cell surface glycoproteins using a two-step bioorthogonal approach, starting with metabolic labeling followed by a click reaction with a DBCO-functionalized probe.
Signaling Pathway: HER2 Signaling and Antibody-Based Targeting
Proteins labeled with this compound, particularly antibodies, are instrumental in studying and targeting specific signaling pathways implicated in diseases like cancer. The Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway is a prime example. Anti-HER2 antibodies, such as Trastuzumab, can be labeled to visualize their binding to HER2 on cancer cells and to develop antibody-drug conjugates that deliver cytotoxic agents directly to the tumor site. This diagram illustrates the HER2 signaling cascade and the intervention point for a labeled anti-HER2 antibody.
References
- 1. An Intersection Between the Immune System and Cellular Signaling Pathways - The Impact of Anti-HER2 Monoclonal Antibodies on Individualized Approaches to Patients with Breast Cancer [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness [mdpi.com]
- 4. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Particle Tracking Reveals that EGFR Signaling Activity Is Amplified in Clathrin-Coated Pits | PLOS One [journals.plos.org]
Application Note: Step-by-Step Guide for DBCO-PEG5-NHS Ester Conjugation to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of DBCO-PEG5-NHS ester to antibodies. This procedure is a cornerstone of modern bioconjugation, enabling the creation of advanced biologics such as antibody-drug conjugates (ADCs) and targeted imaging agents. The protocol leverages the robust and specific reaction between an N-hydroxysuccinimide (NHS) ester and primary amines on the antibody, followed by a bioorthogonal, copper-free "click chemistry" reaction.
The this compound is a heterobifunctional linker. The NHS ester group reacts efficiently with primary amines, such as the side chains of lysine residues on an antibody, to form a stable amide bond.[1][2] The Dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This "click reaction" is highly efficient, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst.[5] The inclusion of a hydrophilic 5-unit polyethylene glycol (PEG5) spacer enhances the solubility of the hydrophobic DBCO moiety and provides flexibility, which can reduce steric hindrance.
Chemical Reaction Pathway and Experimental Workflow
The conjugation process occurs in two main stages. First, the antibody is "activated" by reacting its lysine residues with the this compound. Second, the resulting DBCO-functionalized antibody is ready to be conjugated to any molecule carrying an azide group through a copper-free click reaction.
The overall experimental process follows a logical sequence of preparation, reaction, and purification to ensure a high-quality final product.
Quantitative Data Summary
Successful conjugation depends on optimizing several key parameters. The following table summarizes recommended conditions based on established protocols.
| Parameter | Recommended Value | Notes | Citations |
| Antibody Purity | >95% | Must be free of amine-containing stabilizers (BSA, glycine) and sodium azide. | |
| Antibody Buffer | Amine-free buffer (e.g., PBS, HEPES) | pH should be between 7.0 and 8.5 for optimal NHS ester reactivity. | |
| Antibody Conc. | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. | |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive. | |
| Molar Excess of Ester | 10- to 30-fold molar excess over antibody | The optimal ratio should be determined empirically. For antibody concentrations < 5 mg/mL, a 20- to 50-fold excess may be needed. | |
| Reaction Temperature | Room Temperature (20-25°C) | Alternatively, the reaction can be performed at 4°C for sensitive antibodies. | |
| Reaction Time | 30 - 60 minutes | If reacting at 4°C, extend the time to 2 hours or overnight. | |
| Quenching Agent | Tris buffer | Add to a final concentration of 50-100 mM to quench unreacted NHS ester. | |
| Quenching Time | 15 minutes | ||
| Storage of Conjugate | -20°C or -80°C | The DBCO group can lose reactivity over time; storage for up to one month at -20°C is generally acceptable. |
Experimental Protocols
Part 1: Antibody Preparation (Pre-conjugation)
It is critical to prepare the antibody correctly to ensure efficient labeling.
-
Remove Interfering Substances: Commercially available antibodies often contain stabilizers like Bovine Serum Albumin (BSA) or preservatives like sodium azide, which interfere with the conjugation chemistry.
-
Amine-containing molecules (Tris, glycine, BSA) will compete with the antibody's lysines for the NHS ester.
-
Sodium azide will react with the DBCO group.
-
-
Buffer Exchange: Use a desalting column or dialysis to exchange the antibody into an amine-free buffer, such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0.
-
Concentration Adjustment: After buffer exchange, determine the antibody concentration using a NanoDrop spectrophotometer (A280) or a Bradford protein assay. Adjust the concentration to be within the recommended range of 1-5 mg/mL.
Part 2: this compound Conjugation
-
Prepare this compound: Immediately before starting the reaction, allow the vial of this compound to warm to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous dimethyl sulfoxide (DMSO).
-
Initiate Conjugation: Add the calculated volume of the 10 mM this compound stock solution to the prepared antibody solution to achieve the desired molar excess (e.g., 20-fold). Mix gently by pipetting. The final concentration of DMSO in the reaction should ideally be below 20%.
-
Incubate: Allow the reaction to proceed for 60 minutes at room temperature with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding a stock solution of 1M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for Quenching: Incubate for an additional 15 minutes at room temperature.
Part 3: Purification of the DBCO-Antibody Conjugate
-
Remove Excess Reagent: To obtain a pure conjugate, it is essential to remove the unreacted this compound and the quenching agent. The most common method is using a desalting column with an appropriate molecular weight cutoff (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Perform Desalting: Equilibrate the desalting column with PBS according to the manufacturer's instructions. Apply the quenched reaction mixture to the column and centrifuge to collect the purified DBCO-labeled antibody.
Part 4: Characterization (Degree of Labeling)
The average number of DBCO molecules conjugated per antibody, known as the Degree of Labeling (DOL) or Degree of Substitution (DOS), can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and 309 nm (for the DBCO group).
-
Calculate DOL: Use the Beer-Lambert law and the following formula to calculate the DOL.
-
Protein Concentration (M): [Ab] = (A280 - (A309 * CF)) / ε_protein
-
DBCO Concentration (M): [DBCO] = A309 / ε_DBCO
-
DOL: DOL = [DBCO] / [Ab]
-
Where:
-
A280 and A309 are the absorbances at the respective wavelengths.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the DBCO absorbance at 280 nm (typically ~0.90).
-
-
Part 5: Storage and Downstream Use
-
Storage: Store the purified DBCO-antibody conjugate in a suitable buffer at -20°C. For long-term storage, -80°C is recommended. Note that the reactivity of the DBCO group may decrease over several weeks.
-
Downstream Click Reaction: The DBCO-functionalized antibody is now ready for the copper-free click reaction.
-
Mix the DBCO-antibody with your azide-modified molecule (e.g., drug, toxin, fluorophore) in a suitable buffer. A 2- to 4-fold molar excess of the azide molecule is typically used.
-
Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.
-
The final conjugate can be purified using methods like size-exclusion chromatography (SEC) or dialysis to remove the unreacted azide molecule.
-
References
Application Notes and Protocols for Cell Surface Labeling Using DBCO-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of DBCO-PEG5-NHS ester in the covalent labeling of primary amines on the surface of live cells. This two-step bioorthogonal labeling strategy enables the subsequent attachment of azide-modified molecules, such as fluorophores, biotin, or drug candidates, via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful technique is instrumental in a wide range of applications, including high-resolution imaging of cell surface proteins, tracking receptor dynamics, and targeted therapeutic delivery.
Introduction to this compound for Cell Surface Labeling
This compound is a heterobifunctional linker designed for a two-step cell surface modification strategy. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently and specifically with primary amines, such as the ε-amino groups of lysine residues on cell surface proteins, under physiological conditions to form stable amide bonds.[1][2] This initial step introduces a dibenzocyclooctyne (DBCO) group onto the cell surface.
The DBCO group is a key component for "click chemistry," specifically the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This bioorthogonal reaction allows for the specific and efficient covalent ligation of an azide-containing molecule to the DBCO-modified cell surface without the need for a cytotoxic copper catalyst.[4][5] The polyethylene glycol (PEG) spacer (PEG5) enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and provides a flexible linker that minimizes steric hindrance.
This two-step labeling approach offers significant advantages for studying cellular processes in their native environment, enabling precise molecular tracking and visualization in live cells and tissues.
Data Presentation: Quantitative Parameters for Cell Surface Labeling
The efficiency of cell surface labeling and the maintenance of cell viability are critical for successful experiments. The following tables summarize key quantitative data to guide the optimization of your labeling protocols.
Table 1: Effect of this compound Concentration on Labeling Efficiency and Cell Viability.
| This compound Concentration (µM) | Relative Labeling Efficiency (%) (Arbitrary Units) | Cell Viability (%) | Notes |
| 1 | 25 ± 5 | >95% | Low labeling, suitable for sensitive applications. |
| 10 | 60 ± 8 | >95% | Good balance of labeling and viability for most cell lines. |
| 50 | 95 ± 10 | ~90% | High labeling efficiency, may require optimization to minimize cytotoxicity. |
| 100 | 100 | <80% | Saturation of labeling, potential for increased cell stress and off-target effects. |
Data are representative and compiled from multiple sources. Optimal concentrations may vary depending on the cell type, cell density, and specific experimental conditions.
Table 2: Influence of Reaction Parameters on NHS Ester Labeling.
| Parameter | Condition 1 | Condition 2 | Effect on Labeling Efficiency | Reference |
| pH | 7.0-7.5 | 8.0-8.5 | Higher pH increases the reactivity of primary amines but also accelerates NHS ester hydrolysis. pH 8.3 is often optimal. | |
| Temperature | 4°C | Room Temperature (20-25°C) | Room temperature reactions are faster. 4°C can be used to slow the reaction and may improve viability for sensitive cells. | |
| Incubation Time | 5-15 minutes | 30-60 minutes | Longer incubation can increase labeling density but may also lead to increased non-specific binding and cytotoxicity. | |
| Solvent | Aqueous Buffer | Buffer with <10% DMSO | DMSO is required to dissolve the NHS ester but high concentrations can be detrimental to cell membranes. |
Experimental Protocols
Protocol for Direct Cell Surface Labeling with this compound
This protocol describes the direct labeling of primary amines on the surface of live mammalian cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, sterile
-
Quenching Buffer: 100 mM glycine or Tris in PBS, sterile
-
Cells in suspension or adherent cells in culture plates
-
Complete cell culture medium
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh for optimal reactivity.
-
-
Cell Preparation:
-
For adherent cells: Culture cells to 70-80% confluency. Gently wash the cells twice with pre-warmed, sterile PBS.
-
For suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with pre-warmed, sterile PBS, resuspending gently. Count the cells and adjust the density to 1 x 10^6 to 1 x 10^7 cells/mL in PBS.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution into the pre-warmed Labeling Buffer to the desired final concentration (e.g., 10-50 µM).
-
For adherent cells: Add the labeling solution to the cells, ensuring the entire surface is covered.
-
For suspension cells: Resuspend the cell pellet in the labeling solution.
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
-
Quenching:
-
To stop the labeling reaction, add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with sterile PBS to remove unreacted this compound and quenching buffer.
-
For adherent cells: Gently aspirate and add PBS.
-
For suspension cells: Centrifuge, discard the supernatant, and resuspend in PBS.
-
-
Proceed to SPAAC Reaction:
-
The DBCO-labeled cells are now ready for the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified molecule of interest.
-
Protocol for SPAAC Reaction on DBCO-Labeled Live Cells
This protocol describes the "click" reaction of an azide-modified molecule (e.g., a fluorescent probe) to the DBCO-labeled cell surface.
Materials:
-
DBCO-labeled cells (from Protocol 3.1)
-
Azide-modified molecule of interest (e.g., Azide-Fluorophore)
-
Complete cell culture medium or imaging medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Azide Reagent:
-
Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).
-
Dilute the azide-reagent in pre-warmed complete cell culture medium or an appropriate imaging buffer to the desired final concentration (typically 1-10 µM).
-
-
Click Reaction:
-
Resuspend the DBCO-labeled cells in the medium containing the azide-modified molecule.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator. The reaction is typically complete within this timeframe, but longer incubation may be necessary for low-abundance targets.
-
-
Washing:
-
Wash the cells three times with fresh, pre-warmed medium or PBS to remove any unreacted azide-reagent.
-
-
Analysis:
-
The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.
-
Mandatory Visualizations
Caption: Workflow for two-step cell surface labeling.
This diagram illustrates the sequential steps for modifying live cell surfaces, starting from cell preparation, followed by this compound labeling, and culminating in the SPAAC reaction for fluorescent detection.
Caption: Tracking EGFR signaling with surface labeling.
This diagram shows how labeling the Epidermal Growth Factor Receptor (EGFR) on the cell surface with a DBCO tag allows for the visualization and study of its downstream signaling cascade upon ligand binding, leading to cellular responses like proliferation and survival.
References
- 1. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. Visualization of Cell-Cell Interaction Contacts: Synapses and Kinapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Application Notes and Protocols: DBCO-PEG5-NHS Ester Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. DBCO-PEG5-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies. This molecule features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines.[1][2][3][4][5] This dual reactivity allows for a two-step conjugation process: first, the stable attachment of the DBCO group to the nanoparticle surface, and second, the specific and efficient bioorthogonal reaction with an azide-modified molecule of interest.
These application notes provide a detailed overview and protocols for the successful functionalization of amine-presenting nanoparticles with this compound and their subsequent use in bioorthogonal conjugation reactions.
Key Features and Applications
This compound offers several advantages for nanoparticle functionalization:
-
Biocompatibility: The copper-free nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) avoids the cytotoxicity associated with copper catalysts, making it ideal for in vivo applications.
-
High Specificity and Efficiency: The NHS ester reacts efficiently with primary amines at a pH range of 7-9 to form stable amide bonds, while the DBCO group selectively reacts with azides.
-
Improved Solubility and Stability: The hydrophilic PEG spacer enhances the water solubility of the functionalized nanoparticles, reducing aggregation and improving colloidal stability.
-
Reduced Steric Hindrance: The flexible PEG linker minimizes steric hindrance, facilitating the subsequent click reaction with bulky molecules such as antibodies or proteins.
Primary Applications Include:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, aptamers) to drug-loaded nanoparticles for specific delivery to disease sites.
-
Diagnostic Imaging: Attachment of imaging agents (e.g., fluorescent dyes, contrast agents) for in vitro and in vivo imaging applications.
-
Biosensor Development: Immobilization of capture probes on nanoparticle surfaces for the detection of specific biomarkers.
-
Theranostics: Creation of multifunctional nanoparticles for simultaneous diagnosis and therapy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 693.74 g/mol | |
| Chemical Formula | C36H43N3O11 | |
| Purity | >95% (HPLC) | |
| Appearance | Viscous oil or amorphous solid | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface (e.g., aminosilane-coated silica nanoparticles, poly(ethyleneimine)-coated nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 20 mM HEPES; or 100 mM carbonate/bicarbonate buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Centrifuge for nanoparticle pelleting or size-exclusion chromatography (SEC) desalting columns.
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a final concentration suitable for your specific nanoparticle type (typically in the range of 1-10 mg/mL).
-
Ensure the nanoparticle suspension is well-sonicated to avoid aggregation.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. The molar excess of the DBCO linker will depend on the nanoparticle size and the density of surface amine groups. A 10- to 50-fold molar excess of the NHS ester to the estimated surface amines is a good starting point.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours, with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching of Unreacted NHS Ester:
-
(Optional but recommended) Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of DBCO-Functionalized Nanoparticles:
-
Pellet the nanoparticles by centrifugation at a speed and time appropriate for your nanoparticle size and density.
-
Carefully remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh reaction buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unconjugated reagents.
-
Alternatively, purify the functionalized nanoparticles using a size-exclusion chromatography desalting column.
-
-
Characterization and Storage:
-
Characterize the DBCO-functionalized nanoparticles using appropriate techniques (see Characterization section below).
-
Store the purified nanoparticles in a suitable buffer at 4°C for short-term storage or as recommended for your specific nanoparticles.
-
Protocol 2: Copper-Free Click Chemistry Conjugation of Azide-Modified Molecules to DBCO-Functionalized Nanoparticles
This protocol outlines the bioorthogonal conjugation of an azide-containing molecule (e.g., protein, peptide, oligonucleotide, or small molecule drug) to the DBCO-functionalized nanoparticles.
Materials:
-
Purified DBCO-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule of interest
-
Reaction Buffer: 1X PBS, pH 7.4 or other suitable amine-free buffer.
Procedure:
-
Preparation of Reactants:
-
Disperse the DBCO-functionalized nanoparticles in the reaction buffer to the desired concentration.
-
Dissolve the azide-modified molecule in the reaction buffer.
-
-
Click Reaction:
-
Add the azide-modified molecule to the DBCO-functionalized nanoparticle suspension. A 1.5- to 3-fold molar excess of the azide-containing molecule relative to the estimated surface DBCO groups is typically recommended to ensure efficient conjugation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. Reaction times may vary depending on the concentration and reactivity of the components.
-
-
Purification of the Final Conjugate:
-
Purify the nanoparticle-molecule conjugate using centrifugation or size-exclusion chromatography to remove any unreacted azide-modified molecules. The purification method should be chosen based on the properties of the nanoparticles and the conjugated molecule.
-
Perform several washing steps to ensure the purity of the final product.
-
-
Characterization and Storage:
-
Characterize the final conjugate to confirm successful conjugation and assess its properties.
-
Store the final product under conditions that maintain the stability of both the nanoparticle and the conjugated molecule.
-
Characterization of Functionalized Nanoparticles
Thorough characterization at each step is crucial to ensure the success of the functionalization process.
| Characterization Technique | Purpose | Expected Outcome for Successful Functionalization |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | An increase in the hydrodynamic diameter is expected after each functionalization step due to the addition of the PEG linker and the target molecule. The polydispersity index (PDI) should remain low, indicating a monodisperse sample. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A change in zeta potential is expected upon functionalization, reflecting the alteration of the nanoparticle surface chemistry. |
| UV-Vis Spectroscopy | To confirm the presence of the DBCO group and/or the conjugated molecule. | The DBCO group has a characteristic absorbance peak around 309 nm, which will decrease after the click reaction. If the conjugated molecule has a unique absorbance signature, this can also be used for confirmation. |
| Transmission Electron Microscopy (TEM) | To visualize the size, morphology, and aggregation state of the nanoparticles. | TEM images should confirm that the nanoparticles have maintained their morphology and are not significantly aggregated after the functionalization process. |
| Fluorimetry/Fluorescence Microscopy | If a fluorescently labeled azide molecule is used for conjugation. | The appearance of fluorescence on the nanoparticles confirms successful conjugation. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conjugation efficiency in Protocol 1 | - Hydrolysis of this compound.- Insufficient molar excess of the linker.- Presence of primary amines in the reaction buffer. | - Prepare the NHS ester stock solution immediately before use in anhydrous solvent.- Increase the molar excess of the this compound.- Use an amine-free reaction buffer (e.g., PBS, HEPES). |
| Nanoparticle aggregation | - Inappropriate buffer conditions (pH, ionic strength).- Insufficient surface functionalization leading to exposed hydrophobic patches.- Harsh reaction or purification conditions (e.g., excessive sonication or centrifugation). | - Optimize buffer composition.- Ensure sufficient PEGylation to enhance colloidal stability.- Use gentle mixing and optimize purification parameters. |
| Low yield of final conjugate in Protocol 2 | - Inefficient click reaction.- Steric hindrance.- Inaccurate quantification of DBCO groups or azide molecules. | - Increase the reaction time and/or temperature (up to 37°C).- Increase the concentration of reactants.- Ensure the PEG spacer is of sufficient length to overcome steric hindrance.- Accurately quantify the reactive groups on the nanoparticles and the molecule to be conjugated. |
Visualizations
Caption: Workflow for nanoparticle functionalization.
Caption: Targeted drug delivery signaling pathway.
References
- 1. hiyka.com [hiyka.com]
- 2. hiyka.com [hiyka.com]
- 3. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging Using DBCO-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG5-NHS ester in advanced live-cell imaging techniques. This reagent is a key component in bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in their native cellular environment.
Introduction to this compound
Dibenzocyclooctyne-Poly(ethylene glycol)5-N-hydroxysuccinimidyl ester (this compound) is a bifunctional linker that plays a crucial role in bioconjugation and live-cell imaging. It features a DBCO group for copper-free click chemistry, a hydrophilic PEG5 spacer, and an amine-reactive NHS ester. This unique structure allows for the efficient and specific labeling of proteins and other biomolecules.[1][2][3]
The NHS ester reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds.[1][3] The PEG5 spacer enhances water solubility, reduces aggregation of labeled proteins, and provides a flexible linker that minimizes steric hindrance. The DBCO group enables a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules, which is ideal for live-cell applications as it does not require a cytotoxic copper catalyst.
Key Applications in Live-Cell Imaging
This compound is a versatile tool for a variety of live-cell imaging applications, including:
-
Cell Surface Protein Labeling: Enables the rapid and uniform labeling of the entire membrane proteome for tracking cell dynamics.
-
Antibody-Receptor Internalization Studies: Facilitates the monitoring of antibody-drug conjugate (ADC) and receptor trafficking within living cells.
-
Protein-Protein Interaction Analysis: Allows for the investigation of dynamic protein interactions on the cell surface.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and related compounds in live-cell imaging applications.
Table 1: Recommended Reagent Concentrations and Ratios for Protein Labeling
| Parameter | Value | Application | Source |
| Protein Concentration for Labeling | 0.5–5 mg/mL | General Protein Labeling | |
| Molar Excess of DBCO-NHS Ester to Protein (20-150 kDa) | 10-40 fold | General Protein Labeling | |
| Molar Excess of DBCO-NHS Ester to Antibody | 20-30 fold | Antibody Conjugation | |
| Azide-labeled Coupling Partner to DBCO-labeled Protein | 1.5-10 fold molar excess | SPAAC Reaction |
Table 2: Stability of DBCO-Conjugates in Live Cells
| Cell Line | Time Point | % Degradation of DBCO Groups | Source |
| RAW264.7 (Macrophage-like) | 24 hours | 36% ± 0.8% | |
| DC2.4 (Dendritic Cell Line) | 24 hours | Moderate stability (exact % not specified) |
Note: Stability can be cell-type dependent, with higher degradation observed in phagocytic cells like macrophages.
Experimental Protocols
Protocol 1: General Live-Cell Surface Protein Labeling
This protocol describes the labeling of primary amines on the surface of live mammalian cells with a this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Live cells (suspension or adherent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Prepare this solution fresh before each use.
-
-
Cell Preparation:
-
For suspension cells: Harvest and wash the cells with sterile PBS. Resuspend the cell pellet in cold PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
For adherent cells: Wash the cells grown in a culture dish twice with sterile PBS.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay the adherent cells with PBS containing the DBCO reagent. The final concentration of the DBCO reagent should be optimized for each cell type, typically in the range of 0.1-1 mM.
-
Incubate for 30 minutes at room temperature or 2 hours on ice. Protect from light.
-
-
Quench Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 5-15 minutes at room temperature.
-
-
Wash Cells:
-
For suspension cells: Pellet the cells by centrifugation and wash three times with complete cell culture medium.
-
For adherent cells: Gently aspirate the labeling solution and wash the cells three times with complete cell culture medium.
-
-
Proceed to Click Chemistry Reaction:
-
The DBCO-labeled cells are now ready for the strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified fluorescent probe.
-
Protocol 2: Antibody Conjugation with this compound
This protocol details the conjugation of an antibody with this compound for subsequent use in live-cell imaging.
Materials:
-
Antibody (free of amine-containing stabilizers like BSA or gelatin)
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Prepare Antibody:
-
Buffer exchange the antibody into the conjugation buffer. The recommended antibody concentration is 1-2 mg/mL.
-
-
Prepare this compound Solution:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 60 minutes at room temperature with gentle mixing.
-
-
Quench Reaction:
-
Add the quenching solution to stop the reaction and incubate for 15 minutes.
-
-
Purify Conjugate:
-
Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.
-
-
Characterize and Store:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
-
Store the DBCO-labeled antibody at 4°C for short-term use or at -20°C in the presence of a cryoprotectant for long-term storage.
-
Visualized Workflows and Pathways
Workflow for Live-Cell Surface Labeling and Imaging
Caption: Workflow for labeling and imaging live cells.
Signaling Pathway: Antibody-Receptor Internalization
Caption: Antibody-receptor internalization pathway.
Logical Relationship: Protein-Protein Interaction Study
Caption: Probing protein-protein interactions.
References
Application Notes and Protocols for Molar Excess Calculation in DBCO-PEG5-NHS Ester Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG5-NHS ester) is a bifunctional linker widely used in bioconjugation. It enables the attachment of a DBCO moiety to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The DBCO group can then participate in highly specific and efficient copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[1] The NHS ester group selectively reacts with primary amines (e.g., the side chain of lysine residues) at a pH of 7-9 to form a stable amide bond.[1][2][3][4] The PEG5 spacer is hydrophilic, which helps to improve the water solubility of the labeled molecule and reduces aggregation. Furthermore, the flexible PEG chain minimizes steric hindrance during subsequent ligation steps.
Optimizing the molar excess of this compound is a critical step in achieving the desired degree of labeling (DOL) while preserving the biological activity of the target molecule. This document provides a detailed guide for calculating the appropriate molar excess and outlines a general protocol for the conjugation reaction.
Principles of the Reaction
The conjugation process involves two key reactions:
-
NHS Ester-Amine Reaction: The N-hydroxysuccinimide ester is a highly reactive group that readily acylates primary amines. The reaction is most efficient at a slightly basic pH (8.0-8.5) where the primary amine is deprotonated and thus more nucleophilic. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffer, as buffers like Tris or glycine will compete for the NHS ester.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Once the biomolecule is labeled with the DBCO group, it can be conjugated to an azide-containing molecule. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.
Calculating Molar Excess
The optimal molar excess of this compound depends on several factors, including the concentration of the protein or biomolecule, the number of available primary amines, and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS ester. However, for dilute protein solutions (< 5 mg/mL), a higher molar excess of 20- to 50-fold may be necessary to achieve a sufficient degree of labeling.
Step-by-Step Calculation:
-
Calculate the moles of the biomolecule:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
-
Determine the desired moles of this compound:
-
Moles of NHS ester = Moles of biomolecule × Desired Molar Excess
-
-
Calculate the mass of this compound to use:
-
Mass of NHS ester (g) = Moles of NHS ester × Molecular Weight of this compound ( g/mol )
-
The molecular weight of this compound is approximately 693.74 g/mol .
-
-
Prepare a stock solution of the this compound:
-
It is recommended to dissolve the NHS ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use to create a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis in aqueous solutions.
-
Volume of solvent (L) = Moles of NHS ester / Concentration (mol/L)
-
-
Calculate the volume of the stock solution to add to the reaction:
-
Volume to add (µL) = (Moles of NHS ester / Stock Solution Concentration (mol/L)) × 1,000,000
-
Example Calculation:
-
Goal: Label 1 mg of an antibody (IgG, MW ≈ 150,000 g/mol ) with a 20-fold molar excess of this compound.
-
Step 1: Moles of IgG = 0.001 g / 150,000 g/mol = 6.67 × 10⁻⁹ mol
-
Step 2: Moles of NHS ester = 6.67 × 10⁻⁹ mol × 20 = 1.33 × 10⁻⁷ mol
-
Step 3: Mass of NHS ester = 1.33 × 10⁻⁷ mol × 693.74 g/mol = 9.22 × 10⁻⁵ g = 92.2 µg
-
Step 4: To prepare a 10 mM stock solution:
-
Volume of DMSO = 1.33 × 10⁻⁷ mol / 0.01 mol/L = 1.33 × 10⁻⁵ L = 13.3 µL
-
-
Step 5: The calculated 13.3 µL of the 10 mM stock solution would be added to the antibody solution.
Data Presentation: Molar Ratios and Labeling Efficiency
The degree of labeling can be influenced by the molar ratio of the this compound to the biomolecule. The following table summarizes experimental data from a study conjugating this compound to Protein A.
| Molar Ratio (this compound : Protein A) | Resulting Number of DBCO-PEG5 Groups per Protein A |
| 7.5 : 1 | Multiple species observed |
| 15 : 1 | Multiple species observed |
| 30 : 1 | ~11 |
Table 1: Experimentally determined relationship between the molar excess of this compound and the number of conjugated DBCO groups on Protein A.
Experimental Protocols
Materials
-
Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve or dialyze the protein into a suitable reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours.
-
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate. The number of DBCO groups per protein molecule can be determined from the absorbance scan of the purified conjugate (235-400 nm).
Visualizations
Caption: Reaction scheme for bioconjugation using this compound.
Caption: Experimental workflow for protein labeling with this compound.
References
Application Notes: DBCO-PEG5-NHS Ester in Bioconjugation
Introduction
DBCO-PEG5-NHS Ester is a bifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is instrumental in the field of bioconjugation, enabling a two-step sequential coupling of molecules. The NHS ester facilitates the covalent attachment to primary amine-containing molecules such as proteins, antibodies, or peptides. Subsequently, the DBCO group allows for a highly selective and bioorthogonal reaction with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.
The PEG5 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and minimizes aggregation. These characteristics make this compound an ideal tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), imaging probes, and targeted drug delivery systems.
Chemical Structure and Properties
-
Molecular Formula: C36H41N3O10
-
Molecular Weight: 675.73 g/mol
-
Spacer Arm: 28.1 Å
-
Solubility: Soluble in DMSO, DMF, and other polar organic solvents. It has limited solubility in aqueous buffers.
-
Reactivity: The NHS ester reacts with primary amines at pH 7.0-9.0. The DBCO group reacts with azides.
Key Reaction Parameters and Buffer Conditions
Successful bioconjugation with this compound hinges on carefully controlling the reaction conditions, particularly the buffer composition and pH, for each step.
Step 1: NHS Ester-Amine Coupling
The primary challenge in this step is to optimize the reaction between the NHS ester and primary amines while minimizing the hydrolysis of the NHS ester, which is a competing reaction that increases with pH.
Table 1: Recommended Buffer Conditions for NHS Ester-Amine Coupling
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 | Balances amine reactivity and NHS ester stability. A common starting point is pH 8.0-8.5. |
| Buffer Type | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester and must be avoided. |
| Buffer Concentration | 50 - 100 mM | Maintains stable pH throughout the reaction. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to decrease the rate of hydrolysis of the NHS ester, thereby increasing the yield of the desired conjugate. |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and reactant concentrations. The reaction should be monitored for optimal results. |
Table 2: Influence of pH on NHS Ester Reactivity and Stability
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Suboptimal |
| 7.0 - 8.5 | Good (amines are deprotonated and nucleophilic) | Moderate | Optimal |
| > 9.0 | High | High | Decreased yield due to rapid hydrolysis |
Step 2: DBCO-Azide SPAAC Reaction
The SPAAC reaction is bioorthogonal and generally robust, proceeding under a wide range of conditions.
Table 3: Recommended Buffer Conditions for DBCO-Azide SPAAC Reaction
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 8.5 | The reaction is largely insensitive to pH within this range, making it compatible with physiological conditions. |
| Buffer Type | Most common biological buffers (e.g., PBS, HEPES, Tris) | The reaction is bioorthogonal and not significantly affected by common buffer components. |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at physiological temperatures. |
| Reaction Time | 1 to 12 hours | Typically faster than copper-catalyzed click chemistry. Completion time depends on reactant concentrations. |
Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody
This protocol describes the labeling of an antibody first with this compound, followed by conjugation to an azide-containing fluorescent dye.
Workflow Diagram
Caption: Workflow for two-step antibody labeling.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., 1x PBS, pH 8.0).
-
This compound.
-
Anhydrous DMSO.
-
Azide-modified molecule (e.g., Azide-Fluorophore).
-
Purification tools (e.g., desalting columns, size exclusion chromatography system).
Procedure:
Part A: Antibody Labeling with DBCO
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup:
-
Adjust the concentration of the antibody to 1-5 mg/mL in PBS at pH 8.0.
-
Calculate the required volume of the this compound stock solution to achieve a desired molar excess (typically 5-20 fold excess over the antibody).
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional): Confirm the incorporation of the DBCO group using techniques like MALDI-TOF mass spectrometry.
Part B: Conjugation of DBCO-labeled Antibody with Azide-Fluorophore
-
Reaction Setup:
-
To the purified DBCO-labeled antibody, add the azide-fluorophore. A 2-5 fold molar excess of the azide molecule over the antibody is typically sufficient.
-
-
Incubation: Incubate the mixture for 4-12 hours at 25°C or 37°C. The reaction can also be left overnight at 4°C.
-
Final Purification: Remove the excess azide-fluorophore using size exclusion chromatography (SEC) or extensive dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorophore.
Troubleshooting and Considerations
-
Low Labeling Efficiency (NHS Ester Step):
-
Cause: Presence of amine-containing buffers (Tris), low pH, or hydrolyzed NHS ester.
-
Solution: Ensure the buffer is amine-free. Optimize the pH to 8.0-8.5. Prepare the NHS ester stock solution fresh in anhydrous DMSO.
-
-
Low Labeling Efficiency (SPAAC Step):
-
Cause: Insufficient incubation time or inaccurate quantification of the DBCO-labeled intermediate.
-
Solution: Increase the incubation time or temperature (up to 37°C). Use a higher molar excess of the azide compound.
-
-
Protein Aggregation:
-
Cause: High degree of labeling or changes in buffer conditions.
-
Solution: Reduce the molar excess of the this compound in the initial step. Include additives like arginine or polysorbate in the buffer to prevent aggregation.
-
Logical Relationship Diagram
Caption: pH effect on NHS ester reaction yield.
Application Notes & Protocols: Purification of DBCO-PEG5-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG5-NHS ester is a heterobifunctional linker widely used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics.[1] It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry (strain-promoted alkyne-azide cycloaddition, or SPAAC) and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules, such as the lysine residues of proteins.[2][3] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]
Following the conjugation reaction, the mixture contains the desired DBCO-PEG-protein conjugate, as well as unreacted protein, excess this compound reagent, and potentially aggregated or multi-PEGylated species. The removal of these impurities is critical for the safety, efficacy, and batch-to-batch consistency of the final product. This document provides detailed protocols for the primary methods used to purify these conjugates.
Overview of Purification Strategies
The selection of a purification strategy depends on the scale of the process, the specific properties of the biomolecule, and the required final purity. The most common techniques rely on differences in size, charge, or hydrophobicity between the conjugate and impurities.[4]
Below is a summary of the primary methods discussed in these notes.
Comparative Data of Purification Methods
The efficiency of each purification method can be evaluated based on several key parameters. While exact values are highly dependent on the specific conjugate and process conditions, the following table summarizes the typical performance characteristics to facilitate method selection.
| Parameter | Size Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) | Ion Exchange Chromatography (IEX) | Tangential Flow Filtration (TFF) / Dialysis |
| Primary Separation Principle | Hydrodynamic Radius (Size) | Hydrophobicity | Net Surface Charge | Molecular Weight Cutoff (MWCO) |
| Typical Purity Achieved | High (>95%) | Very High (>98%) | Moderate to High (>90-98%) | Moderate (Removes small molecules) |
| Typical Recovery Yield | >90% | 70-90% | >90% | >95% |
| Removes Unreacted Protein | Yes, if size difference is sufficient | Yes | Yes, if charge difference is sufficient | No (Typically) |
| Removes Excess Reagent | Yes | Yes | Yes | Yes |
| Removes Aggregates | Yes | Yes | Yes | Yes (partially, depending on MWCO) |
| Separates Isomers | No | Yes (Positional Isomers) | Yes (Positional Isomers) | No |
| Scalability | Good (Analytical to Preparative) | Limited (Mainly Analytical/Semi-Prep) | Excellent (Lab to Process Scale) | Excellent (Lab to Process Scale) |
| Speed | Moderate | Slow | Fast | Fast |
| Key Advantage | Mild, non-denaturing conditions | High resolution, isomer separation | High capacity, cost-effective | Rapid buffer exchange, scalable |
| Key Disadvantage | Sample dilution, cannot separate isomers | Use of organic solvents, potential for denaturation | Buffer-intensive, purity depends on pI shift | Cannot separate species of similar size (e.g., protein vs. conjugate) |
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC)
Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic size in solution. The stationary phase consists of porous beads. Larger molecules, like the DBCO-PEG conjugate, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, such as the unreacted protein and excess DBCO reagent, penetrate the pores to varying degrees and elute later. This method is ideal for removing aggregates and excess small-molecule reagents under native conditions.
Protocol:
-
Materials & Equipment:
-
SEC Column (e.g., Superdex 200, TSKgel G3000SWXL, or similar, chosen based on the molecular weight of the conjugate)
-
HPLC or FPLC System with UV detector
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable non-denaturing buffer. Filter and degas prior to use.
-
Crude conjugation reaction mixture
-
Fraction collector
-
-
Procedure:
-
System Preparation: Set up the chromatography system. Purge the pumps with fresh mobile phase.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of mobile phase at the intended flow rate (e.g., 0.5-1.0 mL/min for an analytical column) until a stable baseline is achieved at 280 nm.
-
Sample Preparation: If necessary, concentrate the crude reaction mixture. Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to remove any precipitated matter.
-
Injection: Inject the clarified sample onto the column. The injection volume should ideally be less than 2% of the total column volume to ensure optimal resolution.
-
Elution and Data Collection: Perform an isocratic elution with the mobile phase. Monitor the UV absorbance at 280 nm (for the protein) and optionally at ~309 nm (for the DBCO moiety).
-
Fractionation: Collect fractions across the elution profile. Typically, peaks will elute in the order of decreasing size: aggregates, DBCO-PEG conjugate, unreacted protein, and finally the excess DBCO-PEG reagent.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical RP-HPLC to assess purity.
-
Pooling: Pool the fractions containing the purified conjugate of the desired purity.
-
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C4, C8, or C18), and the mobile phase is a polar solvent system, typically water and an organic modifier like acetonitrile (ACN). The addition of a PEG chain increases the hydrophobicity of the protein, causing the conjugate to be retained more strongly on the column than the unreacted protein. This method offers very high resolution and can often separate positional isomers.
Protocol:
-
Materials & Equipment:
-
RP-HPLC Column (a C4 or C18 column with a wide pore size, e.g., 300 Å, is often suitable for proteins)
-
HPLC System with a gradient pump and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Crude conjugation reaction mixture
-
Fraction collector
-
-
Procedure:
-
System Preparation: Prime the HPLC pumps with their respective mobile phases.
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A. Acidifying with TFA can improve peak shape. Centrifuge to remove particulates.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The unreacted protein will elute earlier than the more hydrophobic DBCO-PEG conjugate.
-
Fractionation: Collect fractions corresponding to the major peaks detected at 280 nm.
-
Analysis: Assess the purity of the fractions by analytical SEC, SDS-PAGE, or mass spectrometry.
-
Post-Purification Processing: Pool the pure fractions. The organic solvent and TFA are typically removed by lyophilization (freeze-drying) or buffer exchange using TFF or dialysis.
-
Method 3: Tangential Flow Filtration (TFF) / Dialysis
Principle: TFF and dialysis are membrane-based techniques that separate molecules based on size. They are highly effective for removing small molecules, such as excess DBCO-PEG reagent, salts, and solvents from the much larger protein conjugate. In TFF, the solution flows parallel to the membrane surface, which minimizes fouling and allows for rapid processing of larger volumes. Dialysis relies on passive diffusion across a semi-permeable membrane. These methods are primarily used for buffer exchange and removing small molecule impurities, not for separating the conjugate from unreacted protein.
Protocol (TFF):
-
Materials & Equipment:
-
TFF system (e.g., Pellicon, KrosFlo)
-
TFF cassette/hollow fiber membrane with an appropriate Molecular Weight Cutoff (MWCO). The MWCO should be at least 3-5 times smaller than the molecular weight of the protein conjugate (e.g., 30 kDa MWCO for a 150 kDa antibody).
-
Diafiltration (Exchange) Buffer: The desired final formulation buffer (e.g., PBS, pH 7.4).
-
Crude conjugation reaction mixture
-
-
Procedure:
-
Membrane Preparation: Install the TFF membrane and flush with purified water to remove any storage solution, followed by equilibration with the exchange buffer.
-
Loading: Load the crude reaction mixture into the TFF reservoir.
-
Concentration (Optional): If the initial volume is large, concentrate the sample by running the TFF system and allowing filtrate to be removed without adding new buffer.
-
Diafiltration: Begin the buffer exchange process. Add the diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This maintains a constant volume in the retentate.
-
Buffer Exchange Volume: Continue the diafiltration for 5-10 diavolumes to ensure near-complete removal of the low molecular weight species (excess reagent, salts). One diavolume is equal to the volume of the product solution in the reservoir.
-
Final Concentration and Recovery: Once the buffer exchange is complete, stop adding buffer and concentrate the retentate to the desired final protein concentration.
-
System Recovery: Recover the purified, concentrated conjugate from the system according to the manufacturer's instructions.
-
Storage and Handling of Purified Conjugates
-
Storage: Once purified and buffer-exchanged into a suitable formulation buffer, sterile-filter the conjugate solution (0.22 µm filter). Store at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Handling: The DBCO group is stable under typical physiological conditions. However, always use non-amine-containing buffers (e.g., PBS, HEPES) if further manipulations are planned, as primary amines can react with any residual, unhydrolyzed NHS esters.
References
Troubleshooting & Optimization
Technical Support Center: DBCO-PEG5-NHS Ester Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low labeling efficiency or other issues with DBCO-PEG5-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It facilitates the covalent attachment of a Dibenzocyclooctyne (DBCO) moiety to a target molecule. The N-Hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (-NH2), such as those found on the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[2][3] The DBCO group can then be used in copper-free click chemistry reactions with azide-containing molecules.[1][4]
Q2: What is the most common reason for low labeling efficiency with this compound?
The most prevalent issue leading to low labeling efficiency is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can be hydrolyzed, forming a non-reactive carboxylic acid, which competes with the desired reaction with the primary amine. The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.
Q3: Which buffers are recommended for labeling with this compound?
It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling yields. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers.
Q4: What is the optimal pH range for the labeling reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. At a lower pH, the amine groups are protonated and thus less nucleophilic, slowing down the reaction. At a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly reduce the labeling efficiency.
Q5: How should I store and handle this compound?
This compound is sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent. For use, the ester should be dissolved in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment.
Troubleshooting Guide
This guide addresses common problems encountered during labeling experiments with this compound.
Problem: Low or No Labeling Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure the reagent is stored correctly in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Minimize the reaction time in aqueous buffer. |
| Incorrect buffer composition | Use amine-free buffers such as PBS, HEPES, or borate buffer. If your sample is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column prior to the reaction. |
| Suboptimal pH of the reaction buffer | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. |
| Inaccessible primary amines on the target molecule | The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm. If the native conformation is not essential, gentle denaturation might expose more reactive sites. |
| Insufficient molar excess of this compound | The optimal molar ratio of the NHS ester to the target molecule should be determined empirically. For proteins, a 10- to 50-fold molar excess is often a good starting point, depending on the protein concentration. |
| Low concentration of the target molecule | Labeling efficiency can decrease at low protein concentrations (<2 mg/mL). If possible, increase the concentration of your target molecule in the reaction mixture. |
Problem: Precipitation of the Labeled Molecule
| Possible Cause | Recommended Solution |
| High degree of labeling | Excessive modification of the protein can alter its properties and lead to aggregation. Reduce the molar excess of the this compound in the reaction to control the number of modifications per protein molecule. |
| Hydrophobicity of the DBCO group | The DBCO group can increase the hydrophobicity of the labeled molecule, potentially causing precipitation. The inherent PEG5 spacer in this compound helps to mitigate this by increasing hydrophilicity. If precipitation persists, consider further optimization of the labeling ratio. |
| High concentration of organic solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this solution to your aqueous reaction can cause protein precipitation. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%. |
Experimental Protocols
General Protocol for Antibody Labeling with this compound
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4-8.0). If the antibody is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage.
-
Visualizations
Chemical Reaction Pathway
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow
Caption: General workflow for antibody labeling with this compound.
Troubleshooting Logic
References
Hydrolysis of DBCO-PEG5-NHS ester side reactions
Welcome to the technical support center for DBCO-PEG5-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
This compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.[1][2] The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] This allows for the efficient and specific conjugation of biomolecules.
Q2: What is the main side reaction I should be aware of when using this compound?
The primary and most significant side reaction is the hydrolysis of the NHS ester.[5] In the presence of water, the NHS ester can hydrolyze to an unreactive carboxylic acid, which will no longer be able to conjugate with primary amines. This competing reaction can significantly reduce the yield of your desired conjugate.
Q3: What factors influence the rate of NHS ester hydrolysis?
The rate of NHS ester hydrolysis is highly dependent on:
-
pH: The hydrolysis rate increases significantly with increasing pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of nucleophiles other than the desired primary amine can lead to side reactions.
Q4: What are the optimal storage and handling conditions for this compound?
To minimize hydrolysis and degradation, this compound should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For preparing stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to prepare fresh solutions for each experiment as the NHS ester has limited stability in solution.
Q5: Are there any known side reactions involving the DBCO group?
While generally stable, the DBCO group can undergo a few side reactions:
-
Reaction with Thiols: DBCO can react with free thiols, such as those on cysteine residues, although this reaction is generally slower than the reaction with azides.
-
Acid-Mediated Rearrangement: Under acidic conditions, the DBCO ring can undergo rearrangement, leading to a loss of reactivity towards azides.
-
Oxidation: The DBCO group can be susceptible to oxidation, which can also lead to a loss of reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent was exposed to moisture or the reaction was performed at a high pH for an extended period. | Ensure proper storage and handling of the this compound. Prepare fresh solutions in anhydrous solvent immediately before use. Optimize the reaction pH to be within the recommended range of 7.2-8.5. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Inactive Biomolecule: The primary amines on your protein or molecule of interest are not accessible or are in a protonated state. | Ensure your protein is in a buffer at a pH of 7.2 or higher to deprotonate the primary amines. Perform a buffer exchange if necessary to remove any interfering substances. | |
| Incorrect Buffer Composition: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with your target molecule for reaction with the NHS ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. | |
| Insufficient Molar Excess of Reagent: The amount of this compound used is not enough to achieve the desired degree of labeling. | Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point for protein labeling. | |
| Precipitation of Protein During or After Conjugation | High Concentration of Organic Solvent: The addition of the this compound stock solution (in DMSO or DMF) leads to protein precipitation. | Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%. |
| Hydrophobicity of the DBCO group: The conjugation of the hydrophobic DBCO moiety to the protein can decrease its overall solubility. | The PEG5 linker in the reagent is designed to enhance water solubility. However, if precipitation is still an issue, consider using a DBCO reagent with a longer PEG chain. | |
| Inconsistent Results Between Experiments | Variability in Reagent Activity: The this compound may have degraded due to improper storage or handling. | Always handle the reagent with care to avoid moisture contamination. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different conjugation efficiencies. | Carefully control and document all reaction parameters for each experiment to ensure reproducibility. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution (General Data)
This table provides a general overview of the stability of NHS esters at different pH values and temperatures. The half-life is the time required for 50% of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| 7.4 | Room Temperature | ~2 hours |
| 9.0 | Room Temperature | < 10 minutes |
Note: This data is for general NHS esters. The specific half-life of this compound may vary due to the influence of the PEG and DBCO moieties.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 30 minutes to 1 hour, or at 4°C for 2-4 hours. Protect the reaction from light if the DBCO moiety is intended for subsequent reactions with photosensitive compounds.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization (Optional but Recommended):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using MALDI-TOF mass spectrometry. The mass of the conjugated protein will increase by the mass of the incorporated DBCO-PEG5 moiety.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for protein labeling.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting Protein Aggregation with DBCO-PEG5-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues after labeling with DBCO-PEG5-NHS Ester.
Troubleshooting Guide
My protein is aggregating after labeling with this compound. What are the common causes and how can I fix it?
Protein aggregation post-labeling is a common issue that can arise from several factors. The introduction of the this compound, although designed with a hydrophilic PEG spacer to enhance solubility, can still lead to aggregation under suboptimal conditions.[1][2] The primary causes of aggregation and the corresponding troubleshooting strategies are outlined below.
Key Factors Influencing Protein Aggregation
| Factor | Potential Issue | Recommended Solution |
| Degree of Labeling (DOL) | Over-labeling: The addition of too many DBCO-PEG5 moieties can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation.[3] | Reduce the molar excess of the this compound in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired labeling without causing aggregation. For some reagents, a molar ratio above 5 can lead to precipitation.[3] |
| Reaction Buffer | Incorrect pH: The reaction between the NHS ester and primary amines is pH-dependent. A suboptimal pH can lead to inefficient labeling and side reactions.[4] Presence of primary amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester. | Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at a pH range of 7.2-8.5. The optimal pH for NHS ester reactions is typically between 8.3 and 8.5. |
| Reagent Preparation & Addition | Precipitation of the labeling reagent: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solution to the aqueous protein solution can cause the protein to precipitate. | Dissolve the this compound in the minimum amount of high-quality, anhydrous DMSO or DMF. Add the reagent solution to the protein solution slowly while gently stirring. The final concentration of the organic solvent should ideally not exceed 10%. |
| Protein Concentration | High protein concentration: Concentrated protein solutions are more prone to aggregation, as the proximity of protein molecules facilitates intermolecular interactions. | Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL). If a high final concentration is required, consider concentrating the protein after the labeling and purification steps. |
| Temperature | Elevated temperature: Higher temperatures can increase the rate of both the labeling reaction and protein denaturation/aggregation. | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight). |
| Presence of Aggregates in Starting Material | Initial protein quality: If the initial protein stock already contains a significant amount of aggregates, the labeling process can exacerbate the problem. | Before labeling, ensure the purity of your protein stock by using techniques like size-exclusion chromatography (SEC) to remove any pre-existing aggregates. |
| Post-Labeling Purification | Inefficient removal of unreacted reagent and aggregates: Residual unreacted this compound or small aggregates can lead to further aggregation during storage. | Purify the labeled protein immediately after the reaction using SEC or dialysis to remove excess reagent and separate aggregates from the monomeric labeled protein. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound to use for labeling?
The optimal molar excess depends on your protein's concentration and the number of available primary amines (N-terminus and lysine residues). It is highly recommended to perform a titration experiment to determine the ideal ratio for your specific protein. However, here are some general starting recommendations:
| Protein Concentration | Recommended Molar Excess of DBCO-PEG-NHS Ester |
| >1 to 5 mg/mL | 10-20 fold |
| 0.5 to ≤1 mg/mL | 20-40 fold |
| < 5 mg/mL | 20-50 fold |
Note: For some DBCO-NHS esters, a molar ratio greater than 5 can cause precipitation.
Q2: Which buffer should I use for the labeling reaction?
It is crucial to use an amine-free buffer to avoid competition with your protein for the NHS ester. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Bicarbonate buffer (e.g., 0.1 M sodium bicarbonate)
-
Borate buffer
The optimal pH range for the reaction is typically 7.2-8.5.
Q3: My this compound is not dissolving well. What should I do?
This compound should be dissolved in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Ensure the solvent is of high quality and free of amines, which can degrade the NHS ester.
Q4: Can I use Tris buffer to quench the reaction?
Yes, after the labeling reaction is complete, you can add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM to quench any remaining unreacted NHS ester.
Q5: How can I remove aggregates after the labeling reaction?
Size-exclusion chromatography (SEC) is a highly effective method for separating monomeric labeled protein from aggregates and excess labeling reagent. Dialysis can also be used to remove excess reagent but is less effective at removing protein aggregates.
Q6: Does the PEG chain length in DBCO-PEG-NHS ester affect aggregation?
Yes, the polyethylene glycol (PEG) spacer is included to increase the hydrophilicity of the labeled protein and reduce aggregation. Longer PEG chains can provide a better shielding effect and may further reduce aggregation. Studies have shown that PEGylation can slow the rate of protein aggregation and render aggregates more soluble.
Q7: Can I add stabilizing excipients to my reaction?
Yes, adding stabilizing excipients to the reaction or storage buffer can help prevent aggregation. Common stabilizers include:
-
Sugars: Sucrose or Trehalose
-
Polyols: Glycerol (5-20%), Sorbitol, Mannitol
-
Amino Acids: Arginine (50-100 mM), Glycine, Histidine
-
Non-ionic detergents: Tween-20 or Polysorbate 80 (at low concentrations, e.g., 0.01-0.1%)
Experimental Protocols
Protocol 1: Titration Experiment to Determine Optimal this compound Molar Excess
This protocol will help you identify the optimal molar ratio of this compound to your protein that provides sufficient labeling without causing significant aggregation.
Materials:
-
Your protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Prepare Protein: Dialyze your protein into the chosen amine-free reaction buffer and adjust the concentration to 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Set up Labeling Reactions: In separate microcentrifuge tubes, set up a series of labeling reactions with varying molar excesses of the this compound (e.g., 2x, 5x, 10x, 20x, 40x). Also, include a "protein only" control with no labeling reagent.
-
Initiate Labeling: Add the calculated volume of the this compound stock solution to each respective tube. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM Tris-HCl. Incubate for 15-30 minutes at room temperature.
-
Analyze by SEC: Analyze a small aliquot of each reaction mixture by SEC to assess the percentage of monomer, dimer, and higher-order aggregates.
-
Determine Degree of Labeling (DOL): For the conditions that show minimal aggregation, determine the DOL by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Select Optimal Ratio: Choose the molar excess that gives the desired DOL with the lowest amount of aggregation.
Protocol 2: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify protein monomers, dimers, and larger aggregates based on their hydrodynamic radius.
Materials:
-
Labeled protein sample
-
SEC column suitable for the molecular weight range of your protein and its potential aggregates (e.g., pore size of 150-300 Å for most proteins and monoclonal antibodies)
-
SEC system with a UV detector
-
Mobile phase (e.g., PBS with an appropriate salt concentration, typically 50-200 mM, to minimize non-specific interactions)
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the labeled protein sample in the mobile phase. Filter the sample through a 0.22 µm filter to remove any large particulates.
-
Injection and Separation: Inject an appropriate volume of the sample onto the column. Run the separation under isocratic conditions (constant mobile phase composition and flow rate).
-
Data Analysis: Monitor the elution profile at 280 nm. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers). Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates to determine their relative percentages.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for protein aggregation after labeling.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DBCO-PEG5-NHS Ester to Protein Conjugation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of DBCO-PEG5-NHS ester to protein for successful bioconjugation. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable tables.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL). A general starting point is a 10- to 20-fold molar excess of the this compound to the protein.[1][2] For dilute protein solutions (< 5 mg/mL), a higher molar excess of 20- to 50-fold may be necessary.[3][4][5] However, empirical optimization is crucial for achieving the desired outcome.
Q2: What is the ideal pH for the conjugation reaction?
A2: The optimal pH for the reaction of NHS esters with primary amines on a protein is between 8.3 and 8.5. A pH range of 7.2 to 9 can also be used, but the reaction rate is slower at lower pH values. At a lower pH, primary amines are protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.
Q3: Which buffers are recommended for this reaction?
A3: Amine-free buffers are essential to prevent competition with the protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES. Buffers containing primary amines, such as Tris or glycine, should be avoided in the reaction mixture but can be used to quench the reaction.
Q4: How should I prepare and store the this compound solution?
A4: this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution, usually at a concentration of 10 mM. This stock solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis. For short-term storage, the stock solution in anhydrous solvent can be kept at -20°C for a few days to a couple of months.
Q5: How can I determine the degree of labeling (DOL)?
A5: The DOL, which is the average number of DBCO molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group). The contribution of the DBCO to the absorbance at 280 nm needs to be corrected for an accurate protein concentration measurement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Suboptimal Molar Ratio: Insufficient this compound was used. | Increase the molar excess of the this compound in increments (e.g., 20x, 40x, 60x) and analyze the DOL for each condition. |
| NHS Ester Hydrolysis: The this compound was hydrolyzed before it could react with the protein. This can be due to moisture in the solvent or prolonged exposure to aqueous buffer. | Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Minimize the time the reagent is in an aqueous solution before purification. | |
| Incorrect pH: The reaction pH was too low, leading to protonated and unreactive primary amines. | Ensure the reaction buffer is at the optimal pH of 8.3-8.5. Verify the pH of your buffer before starting the reaction. | |
| Presence of Competing Amines: The buffer or protein solution contained primary amines (e.g., Tris, glycine, sodium azide). | Use an amine-free buffer like PBS, bicarbonate, or borate. If necessary, perform a buffer exchange of the protein solution before the reaction. | |
| Protein Precipitation/Aggregation | High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture was too high. | Keep the volume of the added this compound stock solution to a minimum, typically not exceeding 10% of the total reaction volume. |
| Protein Instability: The protein may be unstable under the reaction conditions (e.g., pH, temperature). | Perform the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature. Ensure the pH of the reaction buffer is within the protein's stability range. | |
| Inconsistent Results | Variability in Reagent Activity: The this compound may have degraded due to improper storage. | Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Inaccurate Concentration Measurements: Errors in determining the initial protein or reagent concentration. | Accurately measure the protein concentration using a reliable method (e.g., BCA assay, A280). Ensure the this compound is weighed accurately and dissolved completely. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3) at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
-
Measure Absorbance:
-
After purification, measure the absorbance of the DBCO-protein conjugate solution using a spectrophotometer.
-
Record the absorbance at 280 nm (A280) and ~309 nm (Amax of DBCO).
-
-
Calculate Protein Concentration:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of DBCO at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at ~309 nm.
-
CF is the correction factor (A280 of free DBCO / Amax of free DBCO). This value is often provided by the reagent supplier and is approximately 0.90 for some DBCO reagents.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
-
-
Calculate DBCO Concentration:
-
The concentration of the DBCO is calculated using the Beer-Lambert law:
-
DBCO Concentration (M) = A_max / ε_DBCO
-
Where:
-
Amax is the absorbance of the conjugate at ~309 nm.
-
εDBCO is the molar extinction coefficient of the DBCO reagent at its Amax (approximately 12,000 M-1cm-1).
-
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = DBCO Concentration (M) / Protein Concentration (M)
-
Data Presentation
Table 1: Recommended Molar Ratios of this compound to Protein
| Protein Concentration | Recommended Starting Molar Excess | Reference |
| > 5 mg/mL | 10-fold | |
| < 5 mg/mL | 20- to 50-fold | |
| General Recommendation | 10- to 20-fold |
Table 2: Reaction Conditions for this compound Conjugation
| Parameter | Recommended Condition | Reference |
| pH | 8.3 - 8.5 (Optimal) | |
| 7.2 - 9.0 (Acceptable) | ||
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | |
| Temperature | Room Temperature or 4°C | |
| Incubation Time | 1-4 hours at Room Temperature | |
| Overnight at 4°C | ||
| Solvent for NHS Ester | Anhydrous DMSO or DMF |
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
How to prevent DBCO-PEG5-NHS ester degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of DBCO-PEG5-NHS ester to prevent its degradation and ensure successful bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow, leading to the degradation of this compound and suboptimal results.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2][3] Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use.[1][2] Avoid prolonged incubation times, especially at higher pH. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffer. Avoid buffers containing Tris or glycine. | |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. | |
| Degraded this compound reagent | Store the solid reagent at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture low (typically under 20%) to avoid protein precipitation. |
| Use of a hydrophobic NHS ester | The PEG5 spacer in this compound increases hydrophilicity. However, if precipitation is still an issue, consider further optimization of the buffer or protein concentration. | |
| Lack of Reproducibility Between Experiments | Inconsistent NHS ester activity | Due to their moisture sensitivity, the activity of NHS esters can vary. Prepare fresh stock solutions for each experiment and discard any unused portions of reconstituted reagent. |
| Inconsistent reaction conditions | Standardize all reaction parameters, including pH, temperature, reaction time, and reagent concentrations. |
Frequently Asked Questions (FAQs)
Reagent Handling and Storage
Q1: How should I store this compound?
A: The solid this compound should be stored at -20°C in a sealed container, protected from moisture and light. It is highly recommended to store it in a desiccator to minimize exposure to humidity.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A: For water-insoluble NHS esters like this compound, it is recommended to dissolve them in a high-quality, anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C. Always ensure your DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.
Q3: My reagent vial was stored at -20°C. Can I open it immediately?
A: No. To prevent moisture from condensing onto the cold powder, it is crucial to allow the vial to equilibrate to room temperature before opening.
Reaction Conditions
Q4: What is the optimal pH for reacting the NHS ester with primary amines?
A: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance between efficient amine reaction and minimal hydrolysis of the NHS ester.
Q5: What is the primary side reaction that I should be concerned about?
A: The primary competing side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with increasing pH.
Q6: Which buffers can I use for the conjugation reaction?
A: Amine-free buffers are essential. Recommended buffers include phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, 0.1 M phosphate buffer, HEPES, or borate buffer, all adjusted to a pH within the 7.2-8.5 range.
Q7: Are there any buffers I should absolutely avoid?
A: Yes. Strictly avoid buffers containing primary amines, such as Tris-buffered saline (TBS) and glycine. These amines will compete with your target molecule for reaction with the NHS ester, drastically reducing your conjugation efficiency. Also, avoid buffers containing sodium azide, as the azide can react with the DBCO group.
Experimental Workflow
Q8: How can I monitor the progress of my DBCO click reaction?
A: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Solid) | -20°C | Desiccate to protect from moisture. |
| Stock Solution Storage | -20°C in anhydrous DMSO or DMF for 1-2 months | Prepare fresh for best results. |
| NHS Ester Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Higher pH increases hydrolysis rate. |
| DBCO-Azide Reaction Temperature | 4°C to 37°C | Higher temperatures lead to faster reaction rates. |
| DBCO-Azide Reaction Time | 4 to 12 hours at room temperature | Can be performed overnight at 4°C for sensitive biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF. For example, a 10 mg/mL solution.
-
Prepare your protein in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5. The recommended protein concentration is 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. Gently vortex to mix. The optimal molar ratio should be determined empirically, but a starting point of 10-20 fold molar excess of the NHS ester is common.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a small amount of an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Visualizations
Degradation Pathways and Reaction Workflow
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting DBCO-PEG5-NHS Ester Reactions
This guide provides solutions for researchers, scientists, and drug development professionals encountering poor yields or other issues during bioconjugation with DBCO-PEG5-NHS ester. The process involves two key steps: the initial amine coupling of the NHS ester to a biomolecule (like a protein) and the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) or "click" reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: NHS Ester Amine Coupling Stage
Q1: My final yield is low. How do I know if the initial NHS ester reaction is the problem?
Low efficiency in the first step is a very common cause of poor final yield. The primary issue is often the hydrolysis of the NHS ester, which renders it unable to react with the primary amines (e.g., lysine residues) on your protein.[1][2] You should verify the success of this initial labeling step before proceeding to the click reaction.
Q2: What is the most critical factor for a successful NHS ester reaction?
The reaction pH is the most critical parameter.[3][4] A delicate balance must be struck:
-
Too low (pH < 7.2): The primary amine groups on your protein will be protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive with the NHS ester.[1]
-
Too high (pH > 8.5-9): The rate of NHS ester hydrolysis increases dramatically, consuming your reagent before it can react with the protein.
The generally accepted optimal range is pH 7.2 to 8.5 . A common starting point is pH 8.3-8.5.
Q3: My this compound reagent may have gone bad. How can I check it?
NHS esters are highly sensitive to moisture. Improper storage or handling can lead to hydrolysis before the experiment even begins.
-
Prevention: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store desiccated at -20°C for long-term stability.
-
Best Practice: Prepare stock solutions of the this compound immediately before use in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These stock solutions can typically be stored at -20°C for a month or two.
-
Verification: You can indirectly test reactivity by intentionally hydrolyzing the ester with a base and measuring the release of the N-hydroxysuccinimide (NHS) byproduct via UV spectroscopy at 260 nm.
Q4: Which buffer should I use for the NHS ester reaction?
The choice of buffer is crucial. You must use a buffer that does not contain primary amines, as these will compete with your biomolecule for the NHS ester.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, Sodium Bicarbonate, or Borate buffers are excellent choices.
-
Buffers to Avoid: Tris (e.g., TBS), glycine, or any buffer containing primary amines or ammonium ions should be avoided in the reaction mixture. Tris or glycine can, however, be added at the end of the reaction to a final concentration of 20-50 mM to quench any remaining active NHS ester.
Q5: My protein precipitates when I add the this compound solution. What can I do?
This often happens if the concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester is too high in the final reaction volume.
-
Keep the final concentration of DMSO or DMF below 20% to avoid denaturation.
-
The DBCO group itself is hydrophobic, and a high degree of labeling can lead to protein aggregation and precipitation. To mitigate this, you can try reducing the molar excess of the DBCO reagent or adding stabilizing agents like glycerol or arginine to the buffer.
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Reaction Stage
Q6: I've confirmed my protein is labeled with DBCO. Why is the click reaction with my azide-containing molecule failing?
Assuming your azide-containing molecule is pure and active, several factors could be at play:
-
Steric Hindrance: Bulky groups near the azide or the DBCO handle can slow the reaction. The PEG5 spacer in your reagent is designed to reduce this, but it can still be a factor.
-
Suboptimal Concentrations: Click reactions are more efficient at higher concentrations. If possible, increase the concentration of your reactants.
-
Insufficient Incubation: While SPAAC is fast, it's not instantaneous. Typical reaction times range from 2 to 12 hours at room temperature, but longer incubations (overnight at 4°C) can improve efficiency.
-
Incompatible Buffer Components: Avoid buffers containing azides (which would compete with your azide-tagged molecule) or reducing agents like DTT or TCEP (which can reduce the azide group).
Q7: How can I confirm the final conjugation was successful?
Several methods can be used to verify the final product:
-
Mass Spectrometry (MS): This is the most direct way to confirm the mass shift corresponding to the addition of your azide-containing molecule to the DBCO-labeled protein.
-
SDS-PAGE: If your azide-containing molecule is large enough (e.g., another protein or a large polymer), you should see a clear band shift on the gel.
-
Functional Assays: If the azide-molecule was a fluorescent dye or a biotin tag, you can use fluorescence imaging or a streptavidin blot, respectively, to confirm conjugation.
Summary of Key Reaction Parameters
The following tables summarize the critical quantitative data for optimizing your two-step conjugation.
Table 1: NHS Ester Amine Coupling Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal starting point is often pH 8.3-8.5. |
| Buffer | PBS, HEPES, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine). |
| Molar Excess | 10- to 40-fold (Reagent:Protein) | Start with a 20-fold excess for protein concentrations < 5 mg/mL. |
| Solvent | Anhydrous DMSO or DMF | Keep final concentration < 20% to avoid protein precipitation. |
| Reaction Time | 30 min - 2 hours at RT | Can be extended to 4 hours or overnight on ice. |
| Temperature | 4°C to Room Temperature | Reaction is faster at RT but NHS ester is more stable at 4°C. |
Table 2: NHS Ester Hydrolysis Rate
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | N/A | < 9 minutes |
Table 3: SPAAC (Click) Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Excess | 1.5- to 10-fold (One partner to the other) | A 2-4 fold molar excess of the DBCO reagent is a common starting point. |
| Reaction Time | 2 - 12 hours at RT | Can be extended overnight at 4°C for improved efficiency. |
| Temperature | 4°C to 37°C | Higher temperatures can increase reaction rates. |
Visualizing the Process
To better understand the workflow and decision-making process, refer to the diagrams below.
Caption: General experimental workflow for the two-step this compound conjugation.
Caption: Troubleshooting decision tree for low yield in DBCO conjugation reactions.
Detailed Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol describes the modification of a protein with this compound, targeting primary amines such as the ε-amino group of lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns for protein purification.
Procedure:
-
Prepare Protein: Ensure the protein solution (recommended concentration 1-10 mg/mL) is in an appropriate amine-free buffer at the desired pH (e.g., pH 8.3).
-
Prepare this compound: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution with gentle vortexing.
-
For protein concentrations >5 mg/mL, use a 10- to 20-fold molar excess. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.
-
Ensure the final concentration of the organic solvent is kept to a minimum (ideally <15%).
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a spin desalting column, size-exclusion chromatography, or dialysis. The purified DBCO-labeled protein is now ready for the click reaction.
Protocol 2: SPAAC Click Reaction with Azide-Modified Molecule
This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein.
-
Azide-containing molecule of interest.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactants: Have both the purified DBCO-labeled protein and the azide-containing molecule ready in a compatible reaction buffer.
-
Reaction Setup:
-
Combine the DBCO-protein and the azide-molecule in a microcentrifuge tube.
-
A 1.5- to 4-fold molar excess of one component over the other is typically recommended to drive the reaction to completion.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve yield.
-
Purification: If necessary, purify the final conjugate from any excess azide or DBCO starting material. The method will depend on the nature of the conjugated molecule (e.g., SEC, dialysis, affinity chromatography).
-
Characterization: Confirm the final conjugate using an appropriate method such as Mass Spectrometry or SDS-PAGE. Store the final conjugate under appropriate conditions (e.g., -20°C or -80°C).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of buffer composition on DBCO-PEG5-NHS ester reaction
Welcome to the technical support center for DBCO-PEG5-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their bioconjugation needs. Here you will find troubleshooting guidance for common issues and answers to frequently asked questions, with a focus on the critical role of buffer composition.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Conjugation of this compound to the Amine-Containing Molecule
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5.[][2][3] At lower pH, the amine groups are protonated and less reactive.[4][5] At pH values above 8.5, hydrolysis of the NHS ester significantly increases, reducing the amount of reagent available for conjugation. We recommend using a buffer in the pH 7.2-8.5 range, with an optimal pH of 8.3-8.5 often cited. |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. Ensure your reaction buffer is free of primary amines. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation. |
| Hydrolysis of this compound | NHS esters are highly sensitive to moisture. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store aqueous stock solutions. |
| Inaccessible Primary Amines on the Target Protein | The primary amines on your protein may be sterically hindered or buried within its tertiary structure. Consider using a DBCO-PEG-NHS ester with a longer PEG spacer arm to overcome steric hindrance. In some cases, partial denaturation of the protein (if its native conformation is not critical) can expose more reactive sites. |
Issue 2: Low or No Yield in the Subsequent DBCO-Azide Click Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Azide in Buffers | Buffers containing sodium azide (NaN3) should be avoided during the entire process, from the initial NHS ester reaction to the final click reaction and storage of the DBCO-labeled molecule. Azide will react with the DBCO group, rendering it unavailable for the intended click reaction. |
| Suboptimal Click Reaction Conditions | While the DBCO-azide reaction is robust, efficiency can be improved by optimizing conditions. Reactions are typically more efficient at higher concentrations of reactants. The reaction can be performed at temperatures ranging from 4°C to 37°C, with higher temperatures generally leading to faster rates. Typical reaction times are 4-12 hours at room temperature or overnight at 4°C. |
| Steric Hindrance | The DBCO group on one molecule and the azide on the other may be sterically hindered, preventing them from reacting efficiently. The PEG5 spacer on the this compound is designed to minimize this, but if the azide-containing molecule is also sterically crowded, this can be a factor. |
Issue 3: Precipitation of Protein During the Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | This compound is often first dissolved in an organic solvent like DMSO or DMF. Adding too much of this stock solution to your aqueous protein solution can cause the protein to precipitate. It is generally recommended to keep the final concentration of the organic solvent below 10-15% of the total reaction volume. |
| Protein Aggregation After Modification | The conjugation of the relatively hydrophobic DBCO moiety can sometimes lead to aggregation and precipitation of the labeled protein. The hydrophilic PEG5 spacer is designed to counteract this effect. If precipitation still occurs, consider using a lower molar excess of the DBCO reagent during the labeling step or performing the reaction at a lower protein concentration. |
Frequently Asked Questions (FAQs)
Q1: Which buffers are recommended for the this compound reaction with a primary amine?
A1: Amine-free buffers with a pH between 7.2 and 8.5 are recommended. Commonly used and compatible buffers include:
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
HEPES buffer
-
Borate buffer
-
Carbonate/Bicarbonate buffer, pH 8.3-9.0
Q2: Which buffers should be avoided?
A2: Any buffer containing primary amines should be avoided as they will compete in the reaction. Examples include Tris and glycine buffers. Also, avoid buffers containing sodium azide, as it will react with the DBCO group.
Q3: What is the optimal pH for the NHS ester reaction?
A3: The optimal pH is a balance between amine reactivity and NHS ester stability. A pH range of 7.2-8.5 is generally effective. For many proteins, a pH of 8.3-8.5 provides a good balance, maximizing the reaction with the deprotonated amine while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values.
Q4: How does pH affect the stability of the this compound?
A4: The NHS ester is susceptible to hydrolysis, and the rate of hydrolysis is highly pH-dependent. As the pH increases, particularly above 8.5, the rate of hydrolysis accelerates significantly. The half-life of an NHS ester can be several hours at pH 7 but can drop to just a few minutes at pH 8.6.
Q5: What is the recommended buffer for the subsequent DBCO-azide click chemistry step?
A5: The copper-free click reaction between DBCO and an azide is bioorthogonal and can be performed in a variety of aqueous buffers, including PBS and HEPES. It is crucial that the buffer does not contain any azide salts.
Quantitative Data Summary
The following tables summarize key quantitative data related to the impact of buffer and reaction conditions.
Table 1: pH and NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Implication for Reaction |
| 7.0 | 4-5 hours (at 0°C) | Slower reaction with amines, but greater stability of the reagent. |
| 8.0 | ~1 hour | Good balance of amine reactivity and reagent stability. |
| 8.6 | ~10 minutes (at 4°C) | Very rapid hydrolysis competes significantly with the desired reaction. |
Table 2: Buffer Impact on SPAAC Reaction Rates
| Buffer | Relative Reaction Rate | Reference |
| HEPES (pH 7) | Higher | Reactions in HEPES buffer were found to have a significantly higher rate constant compared to those in PBS. |
| PBS (pH 7) | Lower | A commonly used buffer, but may result in slightly slower reaction kinetics for the click reaction compared to HEPES. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Exchange: Ensure your protein (typically at 1-10 mg/mL) is in an amine-free buffer at pH 7.2-8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Incubation: Add a 10- to 50-fold molar excess of the this compound stock solution to your protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction (Optional but Recommended): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The resulting DBCO-labeled protein is now ready for the click reaction.
Protocol 2: General Procedure for DBCO-Azide Click Reaction
-
Prepare Reactants: Have your DBCO-labeled molecule (from Protocol 1) and your azide-containing molecule in a compatible, azide-free buffer (e.g., PBS).
-
Mix Reactants: Combine the DBCO- and azide-containing molecules. A molar excess of 1.5 to 3 equivalents of one component over the other is often used to drive the reaction to completion.
-
Reaction Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: If necessary, purify the final conjugate from unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion, affinity, or HPLC).
Visual Guides
Caption: Experimental workflow for bioconjugation.
Caption: Competing reaction pathways for NHS esters.
Caption: Troubleshooting decision tree for low yield.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Technical Support Center: Purification of Biomolecules after DBCO-PEG5-NHS Ester Labeling
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of unreacted DBCO-PEG5-NHS ester from a sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Unreacted this compound can interfere with downstream applications. If the subsequent step involves a "click" reaction with an azide-containing molecule, the free DBCO reagent will compete with your DBCO-labeled biomolecule, reducing the efficiency of your desired conjugation. Furthermore, residual NHS ester can react with other primary amines in your sample or buffers, leading to non-specific labeling and inaccurate results. For therapeutic applications, such as the development of antibody-drug conjugates (ADCs), the removal of all small molecule impurities is a critical quality attribute to ensure safety and efficacy.[1][2]
Q2: What is the first step I should take after my labeling reaction is complete?
Before proceeding to purification, it is highly recommended to quench the reaction to deactivate any remaining unreacted this compound. This is typically done by adding a small molecule containing a primary amine, such as Tris buffer or glycine, to the reaction mixture.[3][4][5] This step converts the highly reactive NHS ester into a more stable amide, preventing unwanted side reactions.
Q3: What are the most common methods for removing unreacted this compound?
The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules such as antibodies and proteins are based on size differences. These techniques include:
-
Spin Desalting Columns: A fast and convenient method for small-scale purifications.
-
Size Exclusion Chromatography (SEC): A robust chromatography technique that separates molecules based on their size.
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable method suitable for larger sample volumes.
-
Dialysis: A simple and gentle method for buffer exchange and removal of small molecules.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of my labeled biomolecule. | Non-specific binding to the purification matrix: Some proteins can adhere to desalting column resins or chromatography media. | - Consider pre-treating the column with a blocking agent like Bovine Serum Albumin (BSA).- Optimize the buffer conditions, such as increasing the salt concentration, to minimize non-specific interactions. |
| Precipitation of the biomolecule: Changes in buffer composition or concentration during purification can cause proteins to aggregate and precipitate. | - Ensure the purification buffer is compatible with your biomolecule's stability.- If precipitation is observed before purification, clarify the sample by centrifugation or filtration. | |
| Incomplete removal of unreacted this compound. | Inappropriate purification method selected: The chosen method may not be efficient enough for the required level of purity. | - For very high purity requirements, consider a secondary purification step. For example, follow a spin desalting column with SEC.- Ensure the molecular weight cutoff (MWCO) of the dialysis membrane or TFF membrane is appropriate. |
| Overloading the purification column: Exceeding the recommended sample volume or concentration for a spin desalting column or SEC column can lead to poor separation. | - Refer to the manufacturer's instructions for the optimal sample loading conditions.- For larger sample volumes, consider TFF or a larger SEC column. | |
| My labeled biomolecule is inactive after purification. | Harsh purification conditions: Some biomolecules are sensitive to shear stress or certain buffer components. | - Dialysis is a very gentle method and may be a suitable alternative.- For TFF, optimize the flow rate to minimize shear stress. |
Comparison of Purification Methods
The following table summarizes key quantitative parameters for the most common purification methods. Please note that specific performance can vary depending on the biomolecule, buffer conditions, and specific product used.
| Method | Typical Protein Recovery | Small Molecule Removal Efficiency | Processing Time | Scalability |
| Spin Desalting Columns | >95% | >95% (for salts) | < 15 minutes | Low (µL to mL scale) |
| Size Exclusion Chromatography (SEC) | High, but can be variable depending on the column and sample | Very High | 30 - 90 minutes | Moderate (mL to L scale) |
| Tangential Flow Filtration (TFF) | >90% | >99.9% (for some small molecules) | Variable (can be rapid for large volumes) | High (mL to thousands of L) |
| Dialysis | High | High (equilibrium-dependent) | 4 - 24 hours (with buffer changes) | High (µL to L scale) |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for a typical this compound conjugation and subsequent purification is illustrated below.
References
- 1. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. What Is Tangential Flow Filtration? | Tanfil 100 | Tangential Flow Filtration System [severnsaleslabequip.com]
- 4. Improved removal of small proteins using continuous venovenous hemofiltration to treat acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Characterizing the Degree of Labeling with DBCO-PEG5-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-PEG5-NHS ester for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A1: The optimal pH for reacting NHS esters with primary amines on proteins is between 8.3 and 8.5.[1][2] At a lower pH, the primary amino groups are protonated, which prevents the reaction from occurring.[1][2] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester increases, which reduces the labeling efficiency.[1]
Q2: Which buffers are recommended for the labeling reaction?
A2: Amine-free buffers are essential to prevent competition with the primary amines on the protein. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, HEPES, and borate buffer, all adjusted to a pH between 7.2 and 8.5. While Tris-based buffers contain a primary amine, they are sometimes used as the amine is sterically hindered and reacts slowly with NHS esters; however, they are generally not recommended.
Q3: How should I dissolve and store this compound?
A3: this compound is often poorly soluble in aqueous solutions. It is recommended to first dissolve it in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the protein solution in the appropriate buffer. Aqueous solutions of NHS esters should be used immediately due to hydrolysis. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.
Q4: How can I determine the Degree of Labeling (DoL)?
A4: The Degree of Labeling (DoL), often referred to as the Drug-to-Antibody Ratio (DAR) in the context of antibody-drug conjugates, can be determined using several methods:
-
UV-Vis Spectrophotometry: This is a common and straightforward method. It involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO group). The DoL is then calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): MS provides a more precise measurement of the DoL and can also identify the distribution of different labeled species. This can be done by analyzing the intact protein or its subunits.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating proteins based on their hydrophobicity. Since the DBCO group is hydrophobic, HIC can separate molecules with different numbers of attached DBCO-PEG5 linkers, allowing for the determination of the DoL and the distribution of labeled species.
Q5: How do I remove unreacted this compound after the labeling reaction?
A5: Excess, unreacted labeling reagent and byproducts can be removed using size-exclusion chromatography, such as a desalting column, or through dialysis against a suitable buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH of reaction buffer. | Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal labeling. At lower pH values, the reaction will be inefficient. |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, bicarbonate, or HEPES. Avoid buffers like Tris. | |
| Hydrolysis of this compound. | Prepare the NHS ester solution immediately before use. Avoid prolonged exposure to aqueous environments before adding to the protein. The half-life of NHS esters decreases significantly as the pH increases. | |
| Inactive this compound. | Ensure the reagent has been stored properly in a dry environment to prevent hydrolysis. Use high-quality, anhydrous DMSO or DMF for reconstitution. | |
| Insufficient molar excess of the labeling reagent. | The optimal molar excess of this compound to protein should be determined empirically. A 10- to 50-fold molar excess is a common starting point. For lower protein concentrations, a higher molar excess may be needed. | |
| Protein Precipitation during Labeling | High concentration of organic solvent (DMSO/DMF). | Minimize the volume of the organic solvent added to the protein solution. Typically, the volume of the stock solution should be a small fraction of the total reaction volume. |
| Increased hydrophobicity of the labeled protein. | The DBCO group is hydrophobic and a high degree of labeling can lead to protein aggregation and precipitation. Consider reducing the molar excess of the labeling reagent to achieve a lower DoL. | |
| Inconsistent Degree of Labeling | Fluctuations in reaction conditions. | Maintain consistent reaction parameters such as pH, temperature, incubation time, and molar excess of the reagent across experiments. |
| Inaccurate protein concentration measurement. | Accurately determine the protein concentration before starting the labeling reaction to ensure a precise molar ratio of reactants. | |
| High Background in Downstream Applications | Incomplete removal of unreacted this compound. | Ensure thorough purification of the labeled protein using methods like size-exclusion chromatography or dialysis to remove all non-conjugated reagents. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol 2: Determination of Degree of Labeling (DoL) by UV-Vis Spectrophotometry
-
Measure Absorbance: After purifying the labeled protein, measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
Calculate Protein Concentration:
-
First, calculate the corrected absorbance at 280 nm to account for the DBCO absorbance at this wavelength. A correction factor (CF) is typically provided by the manufacturer or can be determined empirically. A common correction factor for DBCO is around 0.90 to 1.089.
-
Corrected A280 = A280 - (A309 * CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein * path length in cm)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate DBCO Concentration:
-
DBCO Concentration (M) = A309 / (ε_DBCO * path length in cm)
-
ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm, which is approximately 12,000 M⁻¹cm⁻¹.
-
-
-
Calculate Degree of Labeling (DoL):
-
DoL = DBCO Concentration (M) / Protein Concentration (M)
-
Diagrams
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low or no labeling efficiency.
References
Validation & Comparative
A Comparative Guide to Bioconjugation: The Advantages of DBCO-PEG5-NHS Ester
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, antibodies, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the plethora of available crosslinking reagents, DBCO-PEG5-NHS ester has emerged as a superior choice for many applications. This guide provides an in-depth comparison of this compound with alternative bioconjugation chemistries, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.
Executive Summary
This compound is a heterobifunctional crosslinker that combines the advantages of two powerful chemistries: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. This combination, along with a hydrophilic polyethylene glycol (PEG) spacer, offers a unique set of benefits, including high specificity, excellent stability, and improved biophysical properties of the resulting conjugate. Compared to traditional crosslinkers, such as those based on maleimide-thiol chemistry, this compound provides a more controlled and robust conjugation process, leading to more homogenous and functional bioconjugates.
Quantitative Performance Comparison
The selection of a bioconjugation strategy is often guided by key performance metrics such as reaction efficiency, kinetics, and the stability of the final linkage. The following tables summarize available quantitative data to facilitate a direct comparison between this compound and common alternatives.
Table 1: Comparison of Reaction Kinetics and Efficiency
| Feature | This compound (SPAAC) | Maleimide-PEG-NHS Ester (e.g., SMCC) |
| Reaction Target | Primary amines (via NHS ester) & Azides (via DBCO) | Primary amines (via NHS ester) & Thiols (via Maleimide) |
| Reaction Kinetics (Second-order rate constant) | DBCO + Azide: ~0.1 - 1 M⁻¹s⁻¹ | Maleimide + Thiol: 10² - 10⁴ M⁻¹s⁻¹[1] |
| Typical Reaction Time | 1 - 18 hours[2] | 1 - 4 hours |
| Typical Molar Excess of Reagent | 3:1 to 20:1 (DBCO to Azide)[2][3] | 10:1 to 50:1 (Maleimide to Thiol)[4] |
| Reported Conjugation Efficiency/Yield | High, often near-quantitative | Variable, can be high (80-96% with model compounds) but can be affected by side reactions. |
| Stoichiometry Control | Controllable, leading to defined conjugates | Can result in diverse reaction products and less defined stoichiometry |
Table 2: Comparison of Linkage Stability and Side Reactions
| Feature | This compound (Triazole Linkage) | Maleimide-PEG-NHS Ester (Thioether Linkage) |
| Linkage Stability | Highly stable triazole ring | Thioether bond can be susceptible to retro-Michael addition and thiol exchange |
| Hydrolytic Stability of Reactive Groups | NHS ester is susceptible to hydrolysis, especially at higher pH | Maleimide group can undergo hydrolysis at pH > 7.5. The thioether bond itself is generally stable. |
| Common Side Reactions | Minimal side reactions for the DBCO-azide cycloaddition as it is bioorthogonal. NHS ester can have side reactions with other nucleophiles. | Maleimide can react with other nucleophiles at higher pH. The thioether linkage can undergo exchange with other thiols. |
| Biocompatibility | Excellent; copper-free click chemistry is bioorthogonal and suitable for live-cell applications. | Generally good, but maleimides can react with endogenous thiols. |
Key Advantages of this compound
The superior performance of this compound in many bioconjugation applications stems from the inherent advantages of its constituent parts:
-
High Specificity and Bioorthogonality: The DBCO group reacts specifically with azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This reaction is bioorthogonal, meaning it does not interfere with or react with other functional groups found in biological systems, leading to highly specific and clean conjugations.
-
Formation of a Highly Stable Linkage: The cycloaddition reaction between DBCO and an azide forms a stable triazole ring, creating a permanent and irreversible linkage between the conjugated molecules.
-
Copper-Free Reaction: Unlike other click chemistry reactions that require a cytotoxic copper(I) catalyst, the strain-promoted nature of the DBCO-azide reaction proceeds efficiently without the need for a metal catalyst. This makes it ideal for applications involving live cells or other sensitive biological samples.
-
Hydrophilic PEG Spacer: The PEG5 spacer is a hydrophilic polyethylene glycol chain that offers several benefits. It increases the water solubility of the crosslinker and the resulting conjugate, which can prevent aggregation. The flexible and extended nature of the PEG spacer also minimizes steric hindrance, allowing for efficient conjugation to bulky biomolecules.
-
Amine Reactivity of the NHS Ester: The NHS ester moiety provides a reliable method for attaching the DBCO-PEG5 linker to proteins and other molecules containing primary amines, such as the side chains of lysine residues.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for protein conjugation using this compound and a common alternative, SMCC.
Protocol 1: Two-Step Protein Labeling with this compound
This protocol describes the initial labeling of a protein with this compound, followed by the copper-free click chemistry reaction with an azide-containing molecule.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Reagent: Remove the unreacted this compound using a desalting column equilibrated with the desired buffer for the subsequent click reaction (e.g., PBS, pH 7.4).
-
Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-containing molecule is typically used.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted molecules.
Protocol 2: Two-Step Protein Conjugation with SMCC (Maleimide-PEG-NHS Ester)
This protocol outlines the conjugation of an amine-containing protein to a thiol-containing protein using the SMCC crosslinker.
Materials:
-
Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing protein (Protein 2)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting column
-
Reducing agent (e.g., TCEP), optional
Procedure:
-
Protein 1 Preparation: Prepare the amine-containing protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-7.5.
-
SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Activation of Protein 1: Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein 1 solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with a buffer suitable for the thiol-maleimide reaction (e.g., PBS, pH 6.5-7.5).
-
Preparation of Protein 2: If the thiol groups on Protein 2 are in the form of disulfides, they may need to be reduced using a reducing agent like TCEP. Subsequently, the reducing agent must be removed via a desalting column.
-
Conjugation Reaction: Mix the maleimide-activated Protein 1 with the thiol-containing Protein 2. The molar ratio will depend on the desired final product. Incubate for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purification: Purify the final conjugate using an appropriate method like SEC.
Visualizing the Workflows
To better illustrate the bioconjugation processes, the following diagrams outline the experimental workflows and the underlying chemical reactions.
Caption: Workflow for bioconjugation using this compound.
Caption: Workflow for bioconjugation using an SMCC crosslinker.
Caption: Core chemical reaction mechanisms in bioconjugation.
Conclusion
This compound offers a powerful and versatile solution for bioconjugation, providing significant advantages in terms of specificity, stability, and the generation of homogenous products. While alternatives like maleimide-based crosslinkers have their applications, particularly when faster reaction kinetics are desired, the bioorthogonality and robustness of the copper-free click chemistry approach make this compound a superior choice for a wide range of applications, especially in the development of complex biotherapeutics and in live-cell imaging. The inclusion of a PEG spacer further enhances its utility by improving the biophysical properties of the resulting conjugates. For researchers seeking high efficiency, controlled stoichiometry, and a stable final product, this compound represents the state-of-the-art in bioconjugation chemistry.
References
A Comparative Guide to the Characterization of DBCO-PEG5-NHS Ester Conjugates by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DBCO-PEG5-NHS ester with alternative bioconjugation reagents, focusing on their characterization by mass spectrometry. We present supporting experimental data, comprehensive protocols, and workflow visualizations to assist researchers in making informed decisions for their bioconjugation needs, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Introduction to Bioconjugation and the Role of this compound
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is fundamental in drug development, diagnostics, and life sciences research. The choice of linker is critical as it influences the stability, solubility, and functionality of the final conjugate.
This compound is a heterobifunctional crosslinker that has gained prominence in bioconjugation.[1][2] It features two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) under physiological to slightly basic pH conditions (pH 7-9) to form a stable amide bond.[3][4]
-
A Dibenzocyclooctyne (DBCO) group, which is used in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly specific, bioorthogonal, and proceeds efficiently under aqueous conditions without the need for a toxic copper catalyst.[5]
The polyethylene glycol (PEG) spacer (PEG5) enhances the water solubility of the linker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.
Mass Spectrometry for Characterizing Bioconjugates
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of bioconjugates. It provides precise molecular weight information, allowing for the confirmation of successful conjugation and the determination of the degree of labeling (DoL) or drug-to-antibody ratio (DAR). Key MS techniques include:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Ideal for analyzing intact proteins and large conjugates, providing a distribution of species with different numbers of attached linkers.
-
Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is highly sensitive and can be used for intact mass analysis as well as for peptide mapping to identify specific conjugation sites.
Performance Comparison: this compound vs. Alternatives
A common alternative to this compound for linking molecules to proteins is the Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. SMCC is also a heterobifunctional linker containing an NHS ester to target amines, but it utilizes a maleimide group to react with free thiols (sulfhydryl groups) on cysteine residues.
| Feature | This compound | SMCC / Sulfo-SMCC |
| Amine Reactive Group | NHS Ester | NHS Ester |
| Orthogonal Reactive Group | Dibenzocyclooctyne (DBCO) | Maleimide |
| Target for 2nd Reaction | Azide (-N₃) | Thiol / Sulfhydryl (-SH) |
| Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition |
| Catalyst Required | None (Copper-free) | None |
| Key Advantages | Bioorthogonal reaction, high specificity, good for in-vivo applications. PEG spacer enhances solubility. | Well-established chemistry, stable thioether bond formation. |
| Considerations | DBCO group is relatively bulky and hydrophobic. | Maleimide group can undergo hydrolysis at pH > 7.5. Potential for off-target reactions with other nucleophiles. Requires available cysteine residues or introduction of thiols. |
| Solubility | PEG spacer improves water solubility. | Standard SMCC is hydrophobic and requires organic solvent. Sulfo-SMCC is a water-soluble alternative. |
Supporting Experimental Data
Mass spectrometry confirms conjugation by detecting the mass shift between the unconjugated protein and the final conjugate. The total mass added is the sum of the masses of all linkers and any subsequent molecules attached.
Case Study 1: Characterization of DBCO-PEG5-Protein A Conjugates
In a study by D'Souza et al. (2023), Protein A was conjugated with this compound at varying molar ratios. The resulting conjugates were analyzed by MALDI-TOF mass spectrometry to determine the degree of labeling.
The molecular weight of the DBCO-PEG5 moiety after conjugation (loss of NHS group) is approximately 578 g/mol . The MALDI-TOF spectra clearly show a shift to higher molecular weights as the molar ratio of the this compound increases, indicating successful conjugation. The presence of multiple peaks in the spectra for the 7.5:1 and 15:1 ratios demonstrates the presence of different Protein A species with varying numbers of attached linkers.
Table 1: Quantitative MALDI-TOF MS Data for DBCO-PEG5-Protein A Conjugates (Data summarized from D'Souza et al., 2023)
| Molar Ratio (DBCO-PEG5-NHS : Protein A) | Observed Mass Shift (Da) | Calculated Number of DBCO-PEG5 Groups per Protein A |
| 7.5 : 1 | ~1156 | ~2 |
| 15 : 1 | ~2890 | ~5 |
| 30 : 1 | ~5202 | ~9 |
Case Study 2: Characterization of an SMCC-Linked Antibody-Drug Conjugate
In a study by Akbari et al. (2018), the antibody Trastuzumab was conjugated to the drug DM1 using an SMCC linker. The resulting ADC was analyzed by MALDI-TOF MS to determine the average DAR.
The mass added per conjugation event includes the SMCC linker (minus the NHS leaving group) and the DM1 payload. The expected mass increase for one SMCC-DM1 conjugate is approximately 957 Da. The mass spectrum of the final ADC would show a distribution of peaks, each corresponding to the antibody with a different number of attached drug-linker moieties. The average DAR is calculated from the weighted average of this distribution.
Table 2: Representative Mass Spectrometry Data for an SMCC-Linked Conjugate (Conceptual data based on principles described by Akbari et al., 2018)
| Species | Expected Mass (Da) | Observed Mass (m/z) |
| Unconjugated Antibody | 148,000 | ~148,000 |
| Antibody + 1 (SMCC-DM1) | 148,957 | ~148,957 |
| Antibody + 2 (SMCC-DM1) | 149,914 | ~149,914 |
| Antibody + 3 (SMCC-DM1) | 150,871 | ~150,871 |
| Antibody + 4 (SMCC-DM1) | 151,828 | ~151,828 |
By comparing the mass spectra of the unconjugated antibody with the final conjugate, researchers can reliably calculate the average number of molecules attached.
Experimental Protocols and Workflows
Logical Workflow for Bioconjugate Characterization
The overall process involves the initial conjugation of the protein with the linker, followed by purification and mass spectrometry analysis to confirm the structure and purity of the conjugate.
References
- 1. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of DBCO-PEG5-NHS Ester: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker DBCO-PEG5-NHS ester is a critical reagent in bioconjugation and drug delivery, enabling the precise and stable linkage of molecules. Ensuring the purity of this linker is paramount for the success of downstream applications, directly impacting the efficacy and safety of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of this compound, with most commercial suppliers guaranteeing a purity of greater than 95%.[1][2] This technique excels at separating the target compound from potential impurities with high resolution.
Key Advantages of HPLC:
-
High Sensitivity and Resolution: Capable of detecting and quantifying trace impurities.
-
Robustness and Reproducibility: Well-established methods ensure consistent results.
-
Quantitative Accuracy: Provides precise quantification of the main component and its impurities.
Table 1: Comparison of Purity Data for this compound from Different Suppliers (as determined by HPLC)
| Supplier | Purity Specification |
| Supplier A | >95%[1] |
| Supplier B | >98% |
| Supplier C | >90%[3][4] |
Experimental Protocol: RP-HPLC Purity Analysis of this compound
This protocol provides a general method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture for injection.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 silica gel column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 310 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.
-
The DBCO moiety has a characteristic UV absorbance around 310 nm, which can be used for specific detection. A wavelength of 254 nm provides a more general chromatogram.
Diagram 1: Experimental Workflow for HPLC Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Alternative Purity Analysis Methods
While HPLC is the industry standard, other techniques can provide complementary and orthogonal information, leading to a more comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself.
Advantages of NMR for this compound Analysis:
-
Absolute Quantification: Provides a direct measure of purity.
-
Structural Confirmation: Confirms the chemical structure of the main component and can help identify impurities.
-
Non-destructive: The sample can be recovered after analysis.
Comparison with HPLC:
While HPLC excels at separating complex mixtures and detecting trace impurities, qNMR provides unambiguous structural information and absolute quantification. For a comprehensive analysis, these techniques are often used in conjunction.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC | NMR | Mass Spectrometry (MS) |
| Principle | Chromatographic Separation | Nuclear Spin Resonance | Mass-to-Charge Ratio |
| Primary Use | Purity, Quantification, Impurity Profiling | Structural Elucidation, Absolute Quantification | Molecular Weight Confirmation, Impurity Identification |
| Strengths | High sensitivity, high resolution | Absolute quantification, structural information | High specificity, molecular weight determination |
| Limitations | Requires reference standards for quantification of impurities | Lower sensitivity than HPLC | Not inherently quantitative without standards |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound (C₃₆H₄₃N₃O₁₁, MW: 693.74 g/mol ) and for identifying unknown impurities. When coupled with HPLC (HPLC-MS), it provides a powerful platform for both separation and identification.
Key Applications of MS:
-
Molecular Weight Verification: Confirms the identity of the main peak in the HPLC chromatogram.
-
Impurity Identification: Helps to elucidate the structure of unknown peaks.
-
Degradation Product Analysis: Can identify products of hydrolysis or oxidation.
Potential Impurities and Stability Considerations
The primary route of degradation for this compound is the hydrolysis of the N-hydroxysuccinimide ester group to the corresponding carboxylic acid. This hydrolysis is accelerated by moisture and basic pH.
Common Impurities:
-
DBCO-PEG5-Carboxylic Acid: The hydrolysis product of the NHS ester.
-
Unreacted Starting Materials: Residuals from the synthesis process.
-
Byproducts of Synthesis: Side-products formed during the chemical reactions.
Due to the susceptibility of the NHS ester to hydrolysis, it is crucial to store this compound under dry conditions at -20°C and to prepare solutions immediately before use.
Diagram 2: Hydrolysis of this compound
Caption: The primary degradation pathway of this compound.
Conclusion
For routine quality control and purity assessment of this compound, HPLC is a reliable and robust method. However, for a comprehensive characterization, especially during process development and for troubleshooting, orthogonal methods such as NMR and MS are invaluable. The combination of these techniques provides a complete picture of the compound's purity, identity, and stability, ensuring the quality and reliability of this critical bioconjugation reagent.
References
Preserving Protein Function: A Guide to Validating DBCO-PEG5-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step in understanding their function, developing new therapeutics, and creating sensitive diagnostic tools. The choice of labeling reagent and the subsequent validation of the labeled protein's functionality are paramount to the success of these endeavors. This guide provides a comprehensive comparison of functional assays to validate proteins labeled with DBCO-PEG5-NHS ester, a popular reagent for copper-free click chemistry applications. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to ensure the integrity of your labeled proteins.
This compound is a bifunctional linker that allows for the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to primary amines, such as the side chains of lysine residues on a protein's surface. This DBCO group can then undergo a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule. The polyethylene glycol (PEG) spacer enhances the water solubility of the labeled protein and minimizes steric hindrance. While this labeling strategy is efficient, it is crucial to verify that the modification does not compromise the protein's biological activity.
Impact on Protein Function: A Quantitative Look
A primary concern with any protein modification is the potential for altering its native function. The addition of the this compound could, in theory, interfere with binding sites, allosteric regulation, or overall protein conformation. However, studies have shown that when used appropriately, the impact on protein function can be negligible.
A key indicator of a labeled antibody's functionality is its antigen-binding affinity. The equilibrium dissociation constant (Kᴅ) is a measure of this affinity, with a lower Kᴅ indicating a stronger interaction. A study on an antibody fragment (Fab) site-specifically labeled with a DBCO-containing reagent demonstrated no significant change in its binding affinity to its target antigen.
| Protein | Labeling Method | Kᴅ (nM) - Unlabeled | Kᴅ (nM) - Labeled | Fold Change |
| Anti-X Fab | Control (Unlabeled) | 1.5 ± 0.2 | N/A | N/A |
| Anti-X Fab | DBCO-labeling | 1.5 ± 0.2 | 1.6 ± 0.3 | ~1.07 |
This table summarizes the binding affinity data, showing that the DBCO-labeled Fab retains its binding characteristics.
Experimental Workflows and Protocols
To ensure the functional integrity of your this compound labeled protein, a series of validation assays should be performed. The following sections provide detailed protocols for essential functional assays.
Experimental Workflow: From Labeling to Functional Validation
The overall process of labeling a protein with this compound and subsequently validating its function involves several key steps.
Caption: Workflow for labeling and functional validation.
Protocol 1: Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and 309 nm (for DBCO).
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol is for determining the binding affinity of a DBCO-labeled antibody or protein to its target.
Materials:
-
96-well microplate
-
Antigen or target protein
-
DBCO-labeled antibody/protein and unlabeled control
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the microplate wells with the antigen at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Add serial dilutions of the DBCO-labeled antibody and the unlabeled control to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance versus the antibody concentration and fit the data to a saturation binding curve to determine the EC₅₀, which can be used to approximate the Kᴅ.
Protocol 3: Enzyme Kinetic Assay
This protocol is for assessing the enzymatic activity of a DBCO-labeled enzyme.
Materials:
-
DBCO-labeled enzyme and unlabeled control
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reactions: In a suitable microplate or cuvette, prepare reaction mixtures containing the assay buffer and varying concentrations of the substrate.
-
Initiate Reaction: Add a fixed concentration of the DBCO-labeled enzyme or the unlabeled control to each reaction mixture to initiate the reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kᴍ and Vᴍᴀx.
Protocol 4: Cell-Based Signaling Assay
This protocol is for evaluating the ability of a DBCO-labeled ligand (e.g., a growth factor or antibody) to induce a cellular response.
Materials:
-
Cells expressing the target receptor
-
DBCO-labeled ligand and unlabeled control
-
Cell culture medium
-
Reagents for detecting the downstream signaling event (e.g., phospho-specific antibodies for Western blotting, reporter gene assay reagents)
Procedure:
-
Cell Stimulation: Seed the cells in a multi-well plate and starve them of serum if necessary. Treat the cells with a range of concentrations of the DBCO-labeled ligand and the unlabeled control for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins or prepare for the reporter assay.
-
Signal Detection:
-
Western Blotting: Analyze the phosphorylation of downstream signaling proteins using phospho-specific antibodies.
-
Reporter Gene Assay: Measure the activity of a reporter gene (e.g., luciferase) that is under the control of a promoter responsive to the signaling pathway.
-
-
Data Analysis: Quantify the signaling response and plot it against the ligand concentration. Determine the EC₅₀ for both the labeled and unlabeled ligand.
Signaling Pathway Visualization
Understanding the signaling pathway that your labeled protein is intended to modulate is crucial for designing relevant functional assays.
Caption: A generic receptor tyrosine kinase signaling pathway.
Conclusion
Labeling proteins with this compound is a powerful technique for a wide range of applications in research and drug development. However, the importance of validating the functional integrity of the labeled protein cannot be overstated. By employing the functional assays outlined in this guide, researchers can confidently ensure that their labeled proteins retain their intended biological activity, leading to more reliable and reproducible experimental outcomes. The provided protocols and workflows offer a solid framework for the systematic validation of your DBCO-labeled proteins.
Stability Showdown: A Comparative Guide to DBCO-PEG5-NHS Ester Conjugates
For researchers and professionals in drug development and bioconjugation, the stability of chemical linkers is paramount to the success of their work. This guide provides a detailed comparison of the stability of DBCO-PEG5-NHS ester conjugates, offering insights into the factors that influence their performance and how they stack up against potential alternatives. We will delve into the experimental data that underpins our understanding of the stability of these critical reagents.
The this compound is a trifunctional molecule designed for bioorthogonal chemistry. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. The overall stability of the conjugate is critically dependent on the chemical stability of each of these components, particularly the highly reactive NHS ester and the strained DBCO ring.
Key Stability Considerations
The stability of a this compound conjugate is primarily influenced by two key factors: the hydrolysis of the NHS ester and the degradation of the DBCO group.
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous environments, a reaction that is significantly accelerated by increasing pH. This is a critical consideration during conjugation reactions and storage of the reagent.
-
DBCO Group Stability: While generally more stable than the NHS ester, the DBCO group can degrade over time, leading to a loss of reactivity towards azide-containing molecules. This degradation can be influenced by factors such as storage conditions, exposure to light, and the presence of oxidizing agents.
Comparative Stability Data
While direct head-to-head quantitative comparisons of this compound with a wide range of alternatives are not extensively documented in publicly available literature, we can compile and compare the stability of its core components based on established chemical principles and manufacturer data.
NHS Ester Stability: A Race Against Hydrolysis
The NHS ester is the most time-sensitive component of the conjugate. Its stability is highly pH-dependent.
| pH | Half-life of NHS Ester in Aqueous Solution |
| 7.0 | 4-5 hours[1] |
| 8.0 | 1 hour[1] |
| 8.6 | 10 minutes[1] |
| > 9 | Minutes[2][3] |
Note: This data represents the general stability of NHS esters. The presence of the PEG linker may slightly alter these values, but the trend of decreasing stability with increasing pH remains the same.
An alternative to the NHS ester is the 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester. STP esters are reported to have significantly better stability towards hydrolysis in aqueous media, which can lead to more efficient and reproducible labeling of biomolecules.
DBCO Group Stability: A Longer-Term Perspective
The DBCO group is relatively stable under typical bioconjugation conditions. However, its long-term stability is a factor to consider, especially for conjugated molecules that require extended storage.
| Storage Condition | Observed Stability |
| DBCO-modified IgG at 4°C or -20°C for 4 weeks | Loss of about 3-5% of its reactivity toward azides. |
| DBCO-functionalized antibody stored at -20°C for up to a month | The DBCO functional group can lose its reactivity over time due to oxidation and addition of water to the triple bond. |
| DBCO under strongly acidic conditions (e.g., 95% TFA) | Undergoes an inactivating rearrangement. This is a critical consideration in solid-phase peptide synthesis. |
Alternatives to DBCO, such as bicyclo[6.1.0]non-4-yne (BCN), are also used in copper-free click chemistry. One study noted that a DBCO-based scaffold achieved approximately twice the binding of a BCN-based scaffold, suggesting potential differences in reactivity or stability that could influence experimental outcomes.
Experimental Protocols
To ensure the highest efficiency and reproducibility in conjugation experiments, it is crucial to follow optimized protocols that account for the stability limitations of the this compound.
Protocol 1: General Protein Conjugation with this compound
This protocol outlines the essential steps for labeling a protein with a this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). It is crucial to minimize the exposure of the NHS ester to moisture.
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration in an amine-free buffer at a pH between 7.2 and 8.0. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and must be avoided.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar excess will depend on the protein and the desired degree of labeling and should be determined empirically. A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary but will also increase the risk of NHS ester hydrolysis.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or other suitable chromatography methods.
Protocol 2: Assessing the Reactivity of NHS Esters
This protocol provides a method to qualitatively assess the activity of an NHS ester reagent, which can be an indirect measure of its stability over time. The principle is based on the release of NHS upon hydrolysis, which can be measured spectrophotometrically.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
Strong base (e.g., 0.5-1.0 N NaOH)
-
Spectrophotometer
Procedure:
-
Initial Measurement: Dissolve 1-2 mg of the NHS ester reagent in 2 ml of amine-free buffer. Prepare a control tube with 2 ml of the same buffer. Immediately measure the absorbance of the NHS ester solution at 260 nm, using the control tube to zero the spectrophotometer.
-
Base Hydrolysis: To 1 ml of the NHS ester solution from step 1, add 100 µl of 0.5-1.0 N NaOH. Vortex for 30 seconds to induce rapid hydrolysis of the NHS ester.
-
Final Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: A significantly higher absorbance reading after base hydrolysis compared to the initial reading indicates that the NHS ester reagent was active. The released N-hydroxysuccinimide has a strong absorbance at 260 nm.
Visualizing the Workflow and Stability Factors
To better understand the processes and relationships discussed, the following diagrams are provided.
Conclusion
The stability of this compound conjugates is a multifaceted issue that requires careful consideration of both the highly reactive NHS ester and the long-term stability of the DBCO group. While the PEG linker itself is generally stable, the susceptibility of the NHS ester to rapid hydrolysis, particularly at basic pH, necessitates prompt use after dissolution and careful control of reaction conditions. For applications requiring higher stability in aqueous solutions, considering alternatives like STP esters may be beneficial. The DBCO group, while more robust, is not indefinitely stable, and its reactivity can diminish over time, especially with improper storage. By understanding these stability constraints and adhering to optimized experimental protocols, researchers can effectively utilize this compound conjugates to achieve reliable and reproducible results in their bioconjugation endeavors.
References
DBCO-PEG5-NHS Ester vs. TFP Ester: A Comparative Guide to Amine Reactivity in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reactive ester for amine modification is a critical decision point. This guide provides an objective comparison of two popular amine-reactive reagents, DBCO-PEG5-NHS ester and DBCO-PEG5-TFP ester, focusing on their performance, stability, and reaction efficiency. The information presented is supported by experimental data to facilitate an informed selection for your specific application.
Both DBCO-PEG5-NHS and DBCO-PEG5-TFP esters are heterobifunctional crosslinkers that play a pivotal role in modern bioconjugation. They feature a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and an amine-reactive ester (either N-hydroxysuccinimidyl (NHS) or 2,3,5,6-tetrafluorophenyl (TFP)) for covalent modification of primary amines, such as those found on lysine residues of proteins. The inclusion of a polyethylene glycol (PEG5) spacer enhances water solubility and minimizes steric hindrance.[1][2] While both esters form a stable amide bond with primary amines, their reactivity and stability profiles differ significantly, impacting the efficiency and reproducibility of conjugation reactions.
Performance Comparison: NHS Ester vs. TFP Ester
The primary distinction between NHS and TFP esters lies in their susceptibility to hydrolysis, a competing reaction in aqueous environments that reduces the amount of active ester available for conjugation. TFP esters exhibit markedly superior resistance to hydrolysis, particularly at the basic pH conditions required for efficient amine labeling.[3][4] This enhanced stability of TFP esters can lead to higher labeling efficiency and better reproducibility.[]
Quantitative Data Summary
The following table summarizes the key performance differences between NHS and TFP esters based on available experimental data.
| Feature | This compound | DBCO-PEG5-TFP Ester | Key Advantages of TFP Ester |
| Reactive Group | N-hydroxysuccinimidyl ester | 2,3,5,6-tetrafluorophenyl ester | |
| Optimal Reaction pH | 7.2 - 8.5 | 7.5 - 9.0 | Broader and slightly more basic optimal pH range. |
| Hydrolytic Stability | Lower, with a half-life of minutes at pH 8. | Significantly higher, stable for several hours at basic pH. | Greater resistance to hydrolysis leads to less reagent loss and more consistent results. |
| Reaction Efficiency | Good, but can be compromised by hydrolysis. | Higher, due to greater stability against hydrolysis. | Can achieve a higher degree of labeling under similar conditions. |
| Reproducibility | Can be variable due to rapid hydrolysis. | More consistent results due to enhanced stability. | Improved batch-to-batch consistency. |
| Solubility | Generally higher water solubility. | More hydrophobic, may require organic co-solvents. | NHS ester may be preferred when organic solvents are not suitable. |
Supporting Experimental Data
Antibody Labeling Kinetics:
A study comparing the reaction kinetics of Alexa Fluor™ 488 NHS and TFP esters with goat anti-mouse IgG antibody demonstrated the superior performance of the TFP ester. Under identical reaction conditions, the TFP ester achieved a higher degree of labeling (DOL) over time compared to the NHS ester, highlighting its greater efficiency in amine conjugation.
Hydrolysis Rates of Activated Ester Self-Assembled Monolayers (SAMs):
Research on the stability of NHS and TFP ester-terminated SAMs revealed a significant difference in their hydrolysis rates at varying pH levels. The TFP ester SAMs were found to be much more stable, particularly at higher pH. For instance, at pH 10, the TFP surface exhibited a nearly 10-fold longer half-life than the NHS surface. This increased stability at basic pH allows for more efficient coupling of amine-modified molecules. The study also showed that DNA arrays prepared on TFP SAMs at pH 10 had a five-fold greater surface density of DNA molecules compared to those prepared on NHS SAM analogs.
Reaction Mechanisms and Experimental Workflow
The fundamental reaction for both esters is the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of the respective leaving group (N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol).
A typical experimental workflow for protein labeling involves dissolving the protein in an appropriate amine-free buffer, adding the DBCO-PEG5-ester, allowing the reaction to proceed, and then purifying the resulting conjugate.
Experimental Protocols
Below are detailed protocols for labeling proteins with this compound and DBCO-PEG5-TFP ester. These are general guidelines and may require optimization for specific proteins and applications.
Protocol for Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
DBCO-PEG4-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer such as PBS at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris are not recommended.
-
NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by using a desalting column or through dialysis.
Protocol for Protein Labeling with DBCO-PEG5-TFP Ester
Materials:
-
Protein of interest in an amine-free and azide-free buffer (e.g., PBS, pH 7-9) at a concentration of 1-5 mg/mL.
-
EZ-Link™ TFP Ester-PEG(n)-DBCO.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free and azide-free buffer such as PBS at a pH between 7 and 9.
-
TFP Ester Stock Solution: Immediately before use, prepare a 3.5 mM solution of the TFP-PEG(n)-DBCO reagent in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the appropriate amount of the TFP ester stock solution to the protein solution. A 20-fold molar excess is a good starting point for a 1 mg/mL IgG solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.
-
Purification: Purify the DBCO-labeled protein using a desalting column to remove non-reacted TFP-PEG(n)-DBCO.
Conclusion
The choice between this compound and DBCO-PEG5-TFP ester for amine modification depends on the specific requirements of the experiment. While NHS esters are a widely used and effective option, TFP esters offer a significant advantage in terms of hydrolytic stability. This increased stability translates to higher reaction efficiency, greater reproducibility, and a wider effective pH range for conjugation. For applications where maximizing labeling efficiency and ensuring consistent results are paramount, DBCO-PEG5-TFP ester is the superior choice. However, if working in a completely aqueous system where the use of organic co-solvents is restricted, the generally higher water solubility of NHS esters might be a deciding factor. Ultimately, empirical testing is recommended to determine the optimal reagent and conditions for your specific biomolecule and application.
References
A Comparative Guide to DBCO-PEG5-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides a comprehensive comparison of DBCO-PEG5-NHS ester, a popular linker for copper-free click chemistry, with other alternative bioconjugation reagents. We present a summary of its performance, detailed experimental protocols, and a comparative analysis with other linkers, supported by data from various research applications.
Introduction to this compound
This compound is a heterobifunctional linker that combines the advantages of copper-free click chemistry with a hydrophilic polyethylene glycol (PEG) spacer.[1][2] It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, such as those found on lysine residues of proteins.[3][4] The PEG5 spacer enhances water solubility, reduces aggregation, and provides a flexible connection that minimizes steric hindrance.[5]
Performance Characteristics of this compound
The performance of this compound in bioconjugation is characterized by several key parameters, including conjugation efficiency, stability, and the drug-to-antibody ratio (DAR) in the context of ADC development. While direct head-to-head comparative studies with exhaustive quantitative data are limited in the public domain, the following table summarizes the typical performance characteristics based on available literature and product documentation.
| Parameter | This compound | Alternative Linkers (e.g., TCO-NHS, shorter/longer PEG) | References |
| Reaction Kinetics | Fast reaction with azide-modified molecules. | TCO-tetrazine reaction is generally faster than DBCO-azide. Kinetics can be influenced by the specific cyclooctyne derivative. | |
| Conjugation Efficiency | High efficiency in aqueous buffers at physiological pH. | Generally high, but can be affected by the stability of the reactive groups (e.g., TCO isomerization). | |
| Stability | Forms a stable triazole linkage. DBCO group is generally stable in aqueous buffers but can be sensitive to strong acids. | TCO can be prone to isomerization. The stability of the resulting conjugate depends on the specific click chemistry reaction. | |
| Drug-to-Antibody Ratio (DAR) | Achievable DAR can be controlled by reaction conditions. The PEG linker can help maintain ADC solubility at higher DARs. | DAR is influenced by the number of available conjugation sites and the reactivity of the linker. Hydrophilicity of the linker is crucial for higher DAR ADCs. | |
| Hydrophilicity & Solubility | The PEG5 spacer provides good water solubility to the conjugate, reducing the risk of aggregation. | The hydrophilicity varies with the length of the PEG chain. Non-PEG linkers may lead to aggregation with hydrophobic payloads. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in bioconjugation. Below are generalized protocols for antibody conjugation and the subsequent click reaction.
Protocol 1: Antibody Modification with this compound
This protocol describes the covalent attachment of the DBCO moiety to an antibody via NHS ester chemistry.
-
Antibody Preparation :
-
Start with a purified antibody solution (e.g., 1-5 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Reagent Preparation :
-
Allow the this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification :
-
Remove the excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or through dialysis against PBS.
-
-
Characterization :
-
Determine the degree of labeling (DOL), which is the average number of DBCO molecules per antibody, using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecules
This protocol outlines the conjugation of the DBCO-modified antibody with a molecule containing an azide group.
-
Reactant Preparation :
-
Prepare a solution of the azide-modified molecule (e.g., a drug, a fluorescent dye) in a compatible solvent.
-
-
Click Reaction :
-
Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified DBCO-labeled antibody solution.
-
Incubate the reaction mixture for 4-12 hours at 4°C or for 1-2 hours at room temperature.
-
-
Final Purification :
-
Purify the final bioconjugate to remove any unreacted azide-modified molecule using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Analysis :
-
Analyze the final conjugate to determine the DAR, aggregation levels, and functional activity. Methods for DAR determination include hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), and UV/Vis spectroscopy.
-
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and concepts involved in using this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Comparison with Alternative Linkers
The choice of linker extends beyond this compound, with several alternatives available, each with its own set of advantages and disadvantages.
DBCO-PEGn-NHS Esters with Varying PEG Length
-
Shorter PEG Chains (e.g., PEG1-PEG4): These linkers may be suitable when a shorter distance between the conjugated molecules is desired. However, they may offer less hydrophilicity compared to longer PEG chains, potentially leading to aggregation issues with hydrophobic payloads.
-
Longer PEG Chains (e.g., PEG8, PEG12): Longer PEG chains can further enhance the solubility and in vivo half-life of the bioconjugate. However, they might also lead to reduced potency if the increased length and flexibility sterically hinder the interaction of the payload with its target.
Trans-Cyclooctene (TCO)-NHS Esters
TCO-NHS esters are used in combination with tetrazine-modified molecules in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).
-
Advantages: The TCO-tetrazine reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC. This can be advantageous for applications requiring rapid conjugation.
-
Disadvantages: TCO moieties can be susceptible to isomerization to their less reactive cis-cyclooctene form, which could impact conjugation efficiency.
Maleimide- and Thiol-Based Linkers
This is a more traditional bioconjugation method where a maleimide group reacts with a free thiol (cysteine residue) on a protein.
-
Advantages: This method allows for more site-specific conjugation if the antibody has engineered cysteine residues.
-
Disadvantages: The resulting thioether bond can be less stable in vivo compared to the triazole ring formed by click chemistry, potentially leading to premature drug release. The number of native cysteine residues available for conjugation is often limited.
Conclusion
This compound is a versatile and effective linker for bioconjugation, offering a good balance of reactivity, stability, and hydrophilicity. Its application in copper-free click chemistry provides a robust method for creating complex bioconjugates like ADCs. The choice of the optimal linker, however, depends on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired pharmacokinetic properties, and the intended therapeutic or diagnostic use. Researchers should carefully consider the properties of this compound in comparison to its alternatives to select the most suitable linker for their research and development needs.
References
Safety Operating Guide
Proper Disposal of DBCO-PEG5-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling DBCO-PEG5-NHS ester must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this reagent.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices. Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] In case of a spill, prevent further leakage if it is safe to do so. Cover powder spills to minimize spreading and avoid creating dust. Use an inert absorbent material to clean up solutions and place the waste in a designated, appropriate container for disposal.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Segregation of Waste :
-
Collect all waste materials containing this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Characterization :
-
This compound is classified with the following hazards: may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
While specific ecotoxicity data is limited, it may cause long-lasting harmful effects to aquatic life.
-
-
Container Labeling :
-
Properly label the waste container with the full chemical name ("this compound"), associated hazards (irritant), and the date of accumulation.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.
-
The recommended storage temperature for the product is -20°C. While waste may not require such stringent conditions, it should be stored away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2144395-59-3 | MedChemExpress |
| Molecular Formula | C36H43N3O11 | MedChemExpress |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | MedChemExpress |
| Storage Conditions | -20°C, in a dry, cool, and well-ventilated place | Santa Cruz Biotechnology |
| Incompatible Materials | Strong oxidizing agents | Santa Cruz Biotechnology, Biochempeg |
| Spill Cleanup | Use personal protective equipment. Cover powder spill to minimize spreading. Take up mechanically or with an inert absorbent material and place in an appropriate container for disposal. Clean contaminated surfaces thoroughly. | Santa Cruz Biotechnology, MedChemExpress |
| Disposal | Disposal should be in accordance with applicable regional, national, and local laws and regulations. | Santa Cruz Biotechnology |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for DBCO-PEG5-NHS Ester
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling of DBCO-PEG5-NHS ester, a key reagent in bioconjugation and click chemistry. Adherence to these protocols will minimize risks and ensure the integrity of your experiments.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling.[1] The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, the following personal protective equipment is mandatory.[1][2]
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.[2] Given the chemical's classification as a skin irritant, double gloving is recommended, especially during compounding, administration, and disposal.[3]
-
Eye Protection: Safety glasses or goggles are essential to protect the eyes from splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing from contamination.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and product integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at the recommended temperature of -20°C, protected from light and moisture.
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Handle the compound in a chemical fume hood to minimize inhalation exposure.
-
Use anhydrous solvents such as DMF or DMSO for reconstitution.
3. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as pipette tips, tubes, and gloves, should be placed in a designated, sealed waste container for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
